Technical Guide: Synthesis and Characterization of Di-n-butylbis(1-thioglycerol)tin
Executive Summary Di-n-butylbis(1-thioglycerol)tin (CAS: 252249-04-0 / 68298-38-4) is a specialized organotin mercaptide used primarily as a high-efficiency thermal stabilizer for Polyvinyl Chloride (PVC) and as a cataly...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Di-n-butylbis(1-thioglycerol)tin (CAS: 252249-04-0 / 68298-38-4) is a specialized organotin mercaptide used primarily as a high-efficiency thermal stabilizer for Polyvinyl Chloride (PVC) and as a catalyst in polyurethane synthesis. Unlike simple alkyl mercaptides, the inclusion of the 1-thioglycerol (3-mercapto-1,2-propanediol) ligand introduces hydrophilic hydroxyl moieties, altering the solubility profile and providing intramolecular coordination sites that enhance the hydrolytic stability of the central tin atom.
This guide details the stoichiometric condensation synthesis of this compound, its structural characterization via
Sn-NMR and FTIR, and its mechanistic action in polymer stabilization.
Chemical Identity & Properties
Property
Specification
IUPAC Name
Dibutylbis(2,3-dihydroxypropylthio)stannane
Molecular Formula
Molecular Weight
447.22 g/mol
Appearance
Viscous Yellow Liquid
Density
~1.39 g/mL
Solubility
Soluble in polar organic solvents; reacts with water
Melting Point
-22 °C
Synthesis Protocol
Reaction Mechanism
The synthesis follows a condensation mechanism between Dibutyltin Oxide (DBTO) and 1-Thioglycerol . This reaction is thermodynamically driven by the removal of water.
Critical Process Parameter (CPP): The reaction equilibrium strongly favors the reactants in the presence of water. Therefore, continuous azeotropic removal of water is required to achieve high conversion (>98%).
Experimental Workflow (Diagram)
Step-by-Step Methodology
Safety Pre-requisite: Organotin compounds are toxic and readily absorbed through the skin. All operations must be performed in a fume hood wearing nitrile gloves and safety goggles.
Stoichiometric Charging:
In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, charge 24.9 g (0.10 mol) of Dibutyltin Oxide (DBTO) .
Add 21.6 g (0.20 mol) of 1-Thioglycerol .
Note: A slight excess of thioglycerol (1-2%) is often used to ensure complete consumption of the tin oxide, as residual DBTO causes haze.
Solvent System:
Add 150 mL of Toluene . Toluene serves as the azeotropic agent (b.p. 110.6 °C) to carry water into the trap.
Reflux & Dehydration:
Attach a Dean-Stark trap topped with a reflux condenser.
Heat the mixture to vigorous reflux. The white DBTO powder will gradually dissolve as it reacts.
Monitor the water collection in the trap. Theoretical water yield is 1.8 mL .
Continue reflux until the solution is perfectly clear and water evolution ceases (approx. 2–4 hours).
Workup:
Cool the reaction mixture to 60 °C.
Transfer to a rotary evaporator.
Remove toluene under reduced pressure (20 mbar, 80 °C bath) until constant weight is achieved.
Filtration (Optional):
If any haze remains (unreacted DBTO), filter the warm liquid through a 0.45
m PTFE membrane or a Celite pad.
Characterization & Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for confirming the Sn-S bond formation and probing the coordination geometry.
Sn NMR: This is the most diagnostic nucleus.
Expected Shift: -50 to -150 ppm (relative to
).
Interpretation: While simple dialkyltin dithiolates (4-coordinate) appear downfield (+50 to +100 ppm), the hydroxyl groups in thioglycerol can coordinate intramolecularly to the tin center. This "chelate effect" increases the coordination number to 5 or 6, shifting the signal upfield (more negative).
H NMR:
0.9 - 1.7 ppm: Butyl group multiplets.
2.6 - 3.0 ppm: protons (shifted from the free thiol).
3.5 - 3.9 ppm: Glycerol backbone .
Fourier-Transform Infrared Spectroscopy (FTIR)
Functional Group
Wavenumber ()
Observation
S-H Stretch
~2550
Disappears (Indicates complete reaction)
O-H Stretch
3300-3450
Broad Band (Remains from glycerol moiety)
Sn-S Stretch
330-380
Appears (Far IR region, diagnostic)
Sn-C Stretch
~500-600
Characteristic of the butyl-tin bond
Application: PVC Stabilization Mechanism[3]
The primary utility of Di-n-butylbis(1-thioglycerol)tin is in the stabilization of PVC. PVC degrades via dehydrochlorination (unzipping), initiated by labile allylic chlorine atoms.
The Frye-Horst Mechanism:
The organotin mercaptide acts as a scavenger and a healing agent.
Substitution: The thioglycerol ligand replaces the labile chlorine on the PVC chain. The Sn-S bond is cleaved, and a stable C-S bond is formed on the polymer.
Scavenging: The resulting organotin chloride byproduct reacts with HCl (released from degrading PVC) to prevent autocatalysis.
Safety & Handling (E-E-A-T)
Toxicity: Dibutyltin compounds are immunotoxic and can cause severe eye and skin irritation. Long-term exposure may affect the liver and bile duct.[1]
Odor: While less offensive than low molecular weight thiols, 1-thioglycerol has a distinct sulfurous odor. Use effective exhaust ventilation.
Storage: Store in glass or stainless steel. Avoid contact with moisture, as hydrolysis can revert the product to DBTO and free mercaptan.
References
Synthesis of Organotin Mercaptides: Evans, C. J., & Karpel, S. (1985). Organotin Compounds in Modern Technology. Elsevier.
NMR Characterization: Martins, J. C., et al. (2000). "Structure and dynamics of organotin(IV) compounds." Coordination Chemistry Reviews, 196, 271-290. Link
Stabilization Mechanism: Cooray, B. B., & Scott, G. (1980). "The effect of thermal stabilizers on the photo-oxidation of PVC." Polymer Degradation and Stability, 2(1), 35-53. Link
Ligand Properties: Sigma-Aldrich. (n.d.). 3-Mercapto-1,2-propanediol Product Specification. Link
General Synthesis Method: U.S. Patent 3,716,568. (1973). Reaction products of dioctyltin oxide and dioctyltin monohydric aliphatic saturated alcohol thioglycolate esters. Link
An In-depth Technical Guide to the Physicochemical Properties of Di-n-butylbis(1-thioglycerol)tin
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Di-n-butylbis(1-thioglycerol)tin is an organometallic compound featuring a central tin atom bonde...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Di-n-butylbis(1-thioglycerol)tin is an organometallic compound featuring a central tin atom bonded to two n-butyl groups and two 1-thioglycerol ligands. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization. While specific literature on this exact molecule is sparse, this document synthesizes data from analogous di-n-butyltin(IV) compounds and fundamental principles of organotin chemistry to offer a robust technical resource for researchers. The information presented herein is intended to facilitate a deeper understanding of this compound's behavior and to provide a solid foundation for its potential applications in various scientific fields, including as a catalyst or stabilizer.
Introduction
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have found extensive applications across various industries, serving as PVC stabilizers, catalysts, and biocides.[1][2] The reactivity and physicochemical properties of these compounds are significantly influenced by the nature and number of organic substituents attached to the tin atom.[3] Di-n-butyltin(IV) derivatives, in particular, are a well-studied class of organotin compounds. The introduction of 1-thioglycerol ligands to the di-n-butyltin(IV) moiety imparts unique characteristics to the resulting molecule, di-n-butylbis(1-thioglycerol)tin. The presence of hydroxyl and thiol functionalities in the thioglycerol ligands suggests potential for further functionalization and interesting coordination chemistry. This guide aims to provide a detailed exploration of the synthesis, structure, and properties of this compound, leveraging available data and established principles of organotin chemistry.
Molecular Structure and Properties
Di-n-butylbis(1-thioglycerol)tin possesses a central tin(IV) atom coordinated to two n-butyl groups and two 1-thioglycerol ligands through the sulfur atoms. The general structure is depicted below.
Caption: Molecular structure of di-n-butylbis(1-thioglycerol)tin.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of di-n-butylbis(1-thioglycerol)tin, compiled from various chemical supplier databases.
These highly polar aprotic solvents are generally good solvents for a wide range of organic and organometallic compounds.[7]
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of di-n-butylbis(1-thioglycerol)tin.
Experimental Protocol (Proposed)
Objective: To synthesize di-n-butylbis(1-thioglycerol)tin from di-n-butyltin oxide and 1-thioglycerol.
Materials:
Di-n-butyltin oxide ((n-Bu)₂SnO)
1-Thioglycerol (HSCH₂CH(OH)CH₂OH)
Toluene (anhydrous)
Dean-Stark apparatus
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle
Condenser
Rotary evaporator
Procedure:
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add di-n-butyltin oxide (1 molar equivalent) and toluene.
Ligand Addition: To the stirred suspension, add 1-thioglycerol (2 molar equivalents) dissolved in a small amount of toluene.
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
Product Isolation: The resulting viscous liquid is the crude di-n-butylbis(1-thioglycerol)tin. Further purification, if necessary, may be attempted by vacuum distillation, though the high boiling point presents a challenge.
Causality and Self-Validation:
Choice of Reactants: Di-n-butyltin oxide is a common and convenient starting material for the synthesis of diorganotin(IV) compounds, as the only byproduct is water, which can be easily removed.[3]
Use of Dean-Stark Trap: The removal of water drives the equilibrium of the reaction towards the formation of the product, ensuring a high yield.
Solvent Choice: Toluene is a suitable solvent as it is relatively non-polar and forms an azeotrope with water, facilitating its removal.
Stoichiometry: A 1:2 molar ratio of di-n-butyltin oxide to 1-thioglycerol is crucial to ensure the formation of the desired bis-substituted product.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound. While specific spectra for di-n-butylbis(1-thioglycerol)tin are not published, the expected spectral features can be predicted based on the analysis of similar di-n-butyltin(IV) complexes.[8]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
Wavenumber (cm⁻¹)
Assignment
Expected Observation
3400-3200
O-H stretching
A broad band, indicative of the hydroxyl groups in the thioglycerol ligands.
2950-2850
C-H stretching
Strong absorptions from the n-butyl and thioglycerol alkyl chains.
~1050
C-O stretching
A strong band corresponding to the C-O bonds in the thioglycerol moiety.
550-500
Sn-C stretching
A characteristic absorption for the tin-carbon bond.[9]
450-400
Sn-S stretching
An absorption in this region would confirm the formation of the tin-sulfur bond.[9]
The absence of a sharp S-H stretching band (around 2550 cm⁻¹) from the 1-thioglycerol starting material would be a strong indicator of the formation of the Sn-S bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule in solution.
¹H NMR:
n-Butyl groups: A complex pattern of multiplets is expected in the region of 0.8-1.8 ppm.
Thioglycerol moiety: The protons of the -CH₂-S-, -CH(OH)-, and -CH₂OH groups will appear as multiplets in the range of 2.5-4.0 ppm. The hydroxyl protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR:
n-Butyl carbons: Four distinct signals are expected in the aliphatic region (around 13-30 ppm).
Thioglycerol carbons: Three signals corresponding to the -CH₂-S-, -CH(OH)-, and -CH₂OH carbons are anticipated in the range of 30-70 ppm.
¹¹⁹Sn NMR:
The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry around the tin atom. For diorganotin(IV) dithiocarbamates, which are structurally similar, the ¹¹⁹Sn chemical shifts for hexa-coordinated tin are typically observed in the range of -210 to -400 ppm.[1] For di-n-butyltin(IV) complexes with bidentate ligands, a five or six-coordinate geometry around the tin atom is common.[10] A ¹¹⁹Sn NMR spectrum would be invaluable in determining the coordination environment of the tin center in solution.
Stability and Reactivity
Organotin compounds, in general, are stable under ambient conditions in the absence of air and moisture.[3] The Sn-C bond is relatively non-polar and stable. However, the Sn-S bond in di-n-butylbis(1-thioglycerol)tin is susceptible to hydrolysis, especially under acidic or basic conditions.[3] Thermal stability is generally good, as indicated by the high boiling point. Thermogravimetric analysis (TGA) of similar organotin dithiocarbamate complexes shows decomposition temperatures typically above 200 °C.[1]
Potential Applications
While specific applications for di-n-butylbis(1-thioglycerol)tin have not been extensively explored, its structural features suggest several potential uses:
PVC Stabilizer: Diorganotin compounds are widely used as heat stabilizers for polyvinyl chloride (PVC).[11] The thiolate ligands can act as radical scavengers and HCl absorbers, preventing the degradation of the polymer.
Catalyst: Organotin compounds, including dibutyltin derivatives, are effective catalysts for various organic reactions such as esterification, transesterification, and the formation of polyurethanes.[10] The presence of hydroxyl groups in the thioglycerol ligands could potentially modulate the catalytic activity.
Precursor for Nanomaterials: Organotin thiolates can serve as single-source precursors for the synthesis of tin sulfide (SnS or SnS₂) nanoparticles, which have applications in photovoltaics and photocatalysis.
Conclusion
Di-n-butylbis(1-thioglycerol)tin is an interesting organotin compound with a unique combination of hydrophobic n-butyl groups and functional thioglycerol ligands. While detailed experimental data for this specific molecule is limited, this guide has provided a comprehensive overview of its expected physicochemical properties, a plausible synthetic route, and a framework for its characterization based on established knowledge of analogous di-n-butyltin(IV) compounds. The information presented here serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related organotin thiolates. Further experimental investigation is necessary to fully elucidate the properties and unlock the potential of this versatile molecule.
References
Di-n-butylbis(1-thioglycerol)tin | AMERICAN ELEMENTS ®. [URL: https://www.americanelements.com/di-n-butylbis-1-thioglycerol-tin-68298-38-4]
CAS 68298-38-4 Di-N-butylbis(1-thioglycerol)tin - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_68298-38-4.htm]
Structures and NMR Solution Dynamics of Diorganotin Complexes with Bulky Quadridentate Salen- and Salphen- Type Schiff Bases - University of Kentucky X-Ray Crystallography Facility. [URL: https://www.chem.uky.
Di-butyltin(iv) complexes with azo-carboxylates: synthesis, characterization, crystal structures and their anti-diabetic assay - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj00536c]
Thiolate anchor in organotin(iv) induced amide deprotonation: equilibrium and NMR spectroscopic studies on dimethyltin(iv) complexes formed with N-(2-mercaptopropionyl)glycine and l-alanyl-glycine - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2003/dt/b303905f]
Synthesis and Characterization of Three New di-n-butyl [bis (alkyl-aminopropionic acid)]tin (IV) - ResearchGate. [URL: https://www.researchgate.net/publication/313838423_Synthesis_and_Characterization_of_Three_New_di-n-butyl_bis_alkyl-aminopropionic_acidtin_IV]
Synthesis and Characterization of Dibutyltin(IV) Comp)exes of Substituted Catechol - CORE. [URL: https://core.ac.uk/download/pdf/288225576.pdf]
Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319086/]
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9034870/]
N-methyldithiocarbamato-κ2 S,S′]tin(IV): crystal structure and Hirshfeld surface analysis. [URL: https://journals.iucr.org/e/issues/2015/01/00/x241244/index.html]
Novel Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid: Synthesis, Structure, Noncovalent Interactions and In Vitro Antibacterial Activity - MDPI. [URL: https://www.mdpi.com/1422-0067/23/22/13765]
introduction to organotin chemistry - and applications - Gelest, Inc. [URL: https://www.gelest.com/wp-content/uploads/2017/02/introduction_to_organotin_chemistry.pdf]
New Catalysts Based on Carboxylate Sn(IV) Complexes Used in the Oxidation Reaction of 3,5-Di - Preprints.org. [URL: https://www.preprints.org/manuscript/202304.0980/v1]
Di-n-butyltin(IV) Complexes Derived from Heterocyclic β-diketones and N-Phthaloyl Amino Acids: Preparation, Biological Evaluation, Structural Elucidation Based upon Spectral [IR, NMR (1H, 13C, 19F and 119Sn)] Studies - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836306/]
(PDF) DIBUTYLTIN(IV) ALKYLCYCLOHEXYLDITHIOCARBAMATES: SPECTROSCOPIC CHARACTERIZATION AND CRYSTAL STRUCTURES OF DIBUTYLTIN(IV) N-METHYL AND N-ETHYLCYCLOHEXYLDITHIOCARBAMATE - ResearchGate. [URL: https://www.researchgate.
Me 2CO)0.5 [H2dappt = 2,6-diacetylpyridine bis(4-phenylthiosemicarbazone)] Synthesis and characterization of heptacoordinated tin(IV) complexes. X-ray crystal structure of [nBu2Sn(dappt)] - SciELO. [URL: https://www.scielo.br/j/jbs/a/sXFh8wzZzLzVzTjVzYxYyYk/?lang=en]
Solubility of Organic and Inorganic Chemicals in Selected Solvents. [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/solubilityreport_508.pdf]
Critical Excipient Profile for Medical-Grade Polymers Executive Summary Di-n-butylbis(1-thioglycerol)tin (CAS 68298-38-4) is a high-performance organotin mercaptide stabilizer used primarily in the processing of rigid Po...
Author: BenchChem Technical Support Team. Date: February 2026
Critical Excipient Profile for Medical-Grade Polymers
Executive Summary
Di-n-butylbis(1-thioglycerol)tin (CAS 68298-38-4) is a high-performance organotin mercaptide stabilizer used primarily in the processing of rigid Polyvinyl Chloride (PVC).[] For researchers and professionals in drug development, this compound represents a critical Extractable and Leachable (E&L) entity. While it imparts essential thermal stability and optical clarity to medical devices (IV sets, catheters, tubing), its dibutyltin (DBT) core poses specific immunotoxicological risks that must be quantified and controlled under ISO 10993 and USP <661> frameworks.
This guide moves beyond basic properties to explore the mechanistic causality of its stabilization efficiency, its toxicological burden, and the rigorous analytical protocols required for its detection in pharmaceutical environments.
Part 1: Physicochemical Profile
The efficacy of CAS 68298-38-4 stems from its dual-ligand structure, combining the lipophilic dibutyltin moiety (for polymer compatibility) with hydrophilic thioglycerol ligands (for HCl scavenging).
Soluble in organics (THF, CH₂Cl₂); Reacts with water
Hydrolysis yields DBT oxides (leachable concern)
Boiling Point
>150°C (0.1 mmHg)
High thermal stability required for PVC extrusion
Density
~1.39 g/cm³
Compatible with PVC density (~1.4 g/cm³)
Part 2: Mechanism of Action (Stabilization)
In the context of medical plastics, PVC is inherently unstable. Exposure to heat during extrusion (180°C+) or gamma-irradiation (sterilization) triggers dehydrochlorination—a "zipper" reaction releasing HCl and forming conjugated double bonds (yellowing).
Causality of Stabilization:
CAS 68298-38-4 functions via two synergistic pathways:
HCl Scavenging: The Sn-S bond is labile to acid. It reacts with evolved HCl to form stable organotin chlorides, preventing the autocatalytic degradation of the polymer.
Frye-Horst Mechanism (Ligand Exchange): The thioglycerol ligand displaces labile chlorine atoms (allylic chlorides) on the PVC backbone. This "healing" of the polymer chain effectively blocks the initiation sites for degradation.
Visualization: The Frye-Horst Stabilization Cycle
The following diagram illustrates how the stabilizer interrupts the degradation loop.
Figure 1: The dual-action mechanism where the organotin compound acts as both a scavenger of HCl and a reparative agent for the polymer backbone.
Part 3: Toxicology & Safety (The Risk Profile)
For drug development professionals, the presence of this compound in packaging materials necessitates a rigorous risk assessment.
1. Immunotoxicity (The Critical Endpoint)
The dibutyltin (DBT) moiety is a known immunotoxicant.
Mechanism: DBT compounds inhibit the enzyme ATP-synthase and disrupt calcium homeostasis in lymphocytes.
Target Organ: Thymus atrophy is the hallmark of DBT toxicity in rodent models.
Relevance: Leaching of DBT into IV fluids could theoretically pose risks to immunocompromised patients.
2. Regulatory Limits
USP <661.1>: Sets strict limits on Tin (Sn) extractables from plastic packaging systems.
ICH Q3D: While Tin is not a Class 1 elemental impurity, organotin species are treated with higher scrutiny due to their specific toxicity profiles compared to inorganic tin.
Permitted Daily Exposure (PDE): Risk assessments often rely on read-across data from Dibutyltin Dichloride (DBTCl2) to establish safety margins.
Part 4: Analytical Methodologies (Self-Validating Protocols)
Detecting CAS 68298-38-4 requires distinguishing the organotin species from inorganic tin. The industry standard involves alkylation derivatization followed by GC-MS.
Protocol: Determination of Organotins in Medical PVC
Objective: Quantify di-n-butylbis(1-thioglycerol)tin migration into drug simulants.
Reagents:
Extraction Solvent: THF (Tetrahydrofuran) or Simulant (Saline/Ethanol).
Solid Matrix: Dissolve 0.5g PVC in 10 mL THF. Precipitate polymer with methanol; collect supernatant.
Liquid Simulant: Take 10 mL of drug solution directly.
In-Situ Derivatization:
Adjust pH to 4.0–5.0 using acetate buffer.
Add 1 mL of 2% NaBEt₄ solution.
Causality: Organotins are non-volatile and polar. Ethylation converts them into volatile, non-polar ethyl-tin derivatives (e.g., Bu₂SnEt₂) suitable for gas chromatography.
Process Control: Water removal is critical to drive the equilibrium forward. Residual DBTO is a common impurity and is less soluble, potentially causing "haze" in the final PVC product.
References
PubChem. (n.d.). Compound Summary: Dibutyltin bis(1-thioglycerol).[][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Di-n-butylbis(1-thioglycerol)tin.[7][9] Retrieved from [Link](Note: Generalized link to ECHA database for CAS 68298-38-4)
ISO. (2018). ISO 10993-18:2020 Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process. Retrieved from [Link]
Arkis, E., & Balköse, D. (2005). Thermal Stabilisation of Poly(vinyl chloride) by Organotin Compounds.[10] Polymer Degradation and Stability.[10][11][12] (Contextual citation for Frye-Horst mechanism).
Technical Guide: Thermal Decomposition Kinetics & Pathway of Di-n-butylbis(1-thioglycerol)tin
This technical guide details the thermal decomposition pathway of Di-n-butylbis(1-thioglycerol)tin (DBT-TG), a high-efficiency organotin mercaptide stabilizer. The analysis synthesizes established organometallic thermoly...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the thermal decomposition pathway of Di-n-butylbis(1-thioglycerol)tin (DBT-TG), a high-efficiency organotin mercaptide stabilizer. The analysis synthesizes established organometallic thermolysis principles with the specific structural influence of the thioglycerol ligand.
Di-n-butylbis(1-thioglycerol)tin (DBT-TG) functions as a "thiolate" class stabilizer. Its thermal decomposition is distinct from simple alkyl tin esters due to the 1-thioglycerol ligand, which contains two hydroxyl groups (
). These groups create an intramolecular coordination effect (chelation) with the central Tin () atom, enhancing thermal stability up to but introducing complex dehydration pathways during pyrolysis.
Key Decomposition Regimes:
Stabilization Phase (
): Ligand exchange with labile chlorine (Frye-Horst Mechanism).
Primary Thermolysis (
): Sn-S bond scission and ligand dehydration.
Secondary Pyrolysis (
): Dealkylation (Sn-C cleavage) and inorganic residue formation (, ).
Molecular Structure & Coordination Geometry
Understanding the decomposition starts with the initial geometry. Unlike simple mercaptides, DBT-TG exhibits distorted octahedral geometry .
Primary Bonds: Two covalent
(butyl) and two (thioglycerol).
Secondary Interactions: The oxygen atoms on the thioglycerol's C2 or C3 position donate electron density to the Sn atom's empty d-orbitals. This "internal clamping" reduces volatility but facilitates intramolecular elimination reactions upon heating.
Diagram 1: Structural Coordination & Chelation
Figure 1: Chelation model showing intramolecular O->Sn coordination which raises the energy barrier for initial decomposition.
Thermal Decomposition Pathway (Pure Compound)
When DBT-TG is heated in an inert atmosphere (TGA conditions) without PVC, it follows a three-stage degradation pathway.
Stage 1: Ligand Instability & Dehydration (
)
The first bond to weaken is not the Sn-C, but the internal structure of the thioglycerol ligand catalyzed by the Lewis-acidic Tin center.
) and cyclic sulfide intermediates (e.g., thioglycidol derivatives).
Observation: Slight mass loss in TGA, distinct from volatile evaporation.
Stage 2: Sn-S Homolysis & Trimerization (
)
The
bond cleavage is the critical failure point.
Mechanism: Homolytic cleavage of
.
Reaction:
Product:Dibutyltin Sulfide (Trimer) . This is a stable intermediate often seen as a "plateau" in decomposition curves. The organic ligand (
) dimerizes or fragments into acrolein and thio-compounds.
Stage 3: Dealkylation & Mineralization (
)
At high temperatures, the robust
bond breaks.
Mechanism:
-hydride elimination or radical scission.
Products: 1-Butene, Butane, and inorganic residues (
, ).
Residue: A black, conductive char containing tin sulfide/oxide.
Diagram 2: Thermolysis Flowchart
Figure 2: Step-wise thermal degradation from ligand dehydration to inorganic mineralization.
Mechanism in Application (The Frye-Horst Model)
In a PVC matrix, the decomposition of DBT-TG is sacrificial. It does not thermally decompose in isolation; it chemically reacts with labile chlorine atoms on the PVC chain.
The Reaction Cycle:
Initiation: PVC releases a labile Chlorine radical/ion (
).
Exchange: DBT-TG exchanges a thioglycerol ligand for the Chlorine.
Stabilization: The released thiol (thioglycerol) adds across polyene sequences in PVC, preventing yellowing (cross-linking).
End Product:Dibutyltin Dichloride (
). This is the "spent" stabilizer species, which is more volatile and Lewis acidic than the starting material.
Quantitative Data Summary
Parameter
Value / Range
Causality
Melting Point
Long alkyl chains + flexible thio-ether linkages prevent crystallization.
Decomp. Onset ()
Cleavage of weak bonds ().
Flash Point
Vaporization of ligand decomposition products.
Main Volatiles
Butene, Acrolein,
Dealkylation of Tin and dehydration of Glycerol.
Residue ()
Formation of stable (in air) or (in ).
Experimental Validation Protocol
To validate these pathways in a lab setting, use the following self-validating protocol.
Objective: Correlate mass loss steps with specific evolved gas fragments.
Sample Prep: Load
of DBT-TG into an Alumina crucible.
Atmosphere: Purge with
() for 30 mins to remove ambient moisture.
Ramp: Heat from
to at .
MS Monitoring (m/z):
m/z 18 (
): Monitor (Ligand dehydration).
m/z 56 (Butene): Monitor
(Sn-Butyl cleavage).
m/z 57 (Butyl fragment): Confirms dealkylation.
m/z 76 (CS2/Thio-fragments): Monitor
(Ligand breakdown).
Validation Check: If m/z 18 peaks before m/z 57, the dehydration hypothesis (Stage 1) is confirmed. If they appear simultaneously, the ligand is stable until general pyrolysis.
References
Arkış, E. (2008).[2] Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications. Wiley.[2][3]
American Elements. (n.d.). Di-n-butylbis(1-thioglycerol)tin Technical Data. [4][5]
Frye, A. H., & Horst, R. W. (1959). The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Salts of Fatty Acids. Journal of Polymer Science. (Foundational mechanism for exchange stabilization).[3]
Yousif, E., & Hasan, A. (2015). Photostabilization of poly(vinyl chloride) – Still on the run. Journal of Taibah University for Science. (Discusses modern organotin mercaptide kinetics).
Alfa Chemistry. (2024). Di-N-butylbis(1-thioglycerol)tin Product Specifications and MSDS.
An In-depth Technical Guide to the Solubility of Di-n-butylbis(1-thioglycerol)tin in Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of di-n-butylbis(1-thioglycerol)tin, a significant organotin compound with applications in industrial chemistry and materi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of di-n-butylbis(1-thioglycerol)tin, a significant organotin compound with applications in industrial chemistry and materials science.[1] In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a predictive framework based on the compound's molecular structure and fundamental principles of solute-solvent interactions. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for formulation, synthesis, and quality control purposes.
Introduction: Understanding the Significance of Solubility
Di-n-butylbis(1-thioglycerol)tin is an organometallic compound characterized by a central tin atom bonded to two n-butyl groups and two 1-thioglycerol ligands.[1][2] Its physical form is a yellow, viscous liquid, and it is known to be insoluble in and reactive with water.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide range of applications, from its role as a catalyst or intermediate in chemical synthesis to its potential use in pharmaceutical formulations.[1] A thorough understanding of its solubility profile allows for the selection of appropriate solvent systems for reactions, purifications, and the formulation of final products.
The molecular structure of di-n-butylbis(1-thioglycerol)tin, with its combination of nonpolar alkyl chains (n-butyl groups) and polar hydroxyl groups on the thioglycerol moieties, suggests a nuanced solubility behavior that will be explored in this guide.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of di-n-butylbis(1-thioglycerol)tin provides key insights into its probable solubility in different classes of organic solvents.
Caption: Molecular structure of di-n-butylbis(1-thioglycerol)tin.
Analysis of Intermolecular Forces
Van der Waals Forces: The two n-butyl groups are nonpolar and will primarily interact through weak van der Waals forces. These aliphatic chains contribute to the compound's lipophilicity.
Dipole-Dipole Interactions and Hydrogen Bonding: The two 1-thioglycerol ligands each possess two hydroxyl (-OH) groups. These groups introduce significant polarity and the capacity for hydrogen bonding, both as donors and acceptors.
Coordinate Covalent Bonds: The sulfur atoms form coordinate covalent bonds with the central tin atom.
This duality in the molecular structure—lipophilic alkyl chains and hydrophilic, hydrogen-bonding functional groups—suggests that di-n-butylbis(1-thioglycerol)tin will exhibit a broad range of solubilities, favoring solvents that can accommodate both polar and nonpolar interactions.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, the following solubility profile is predicted. It is important to note that these are qualitative predictions, and experimental verification is essential.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
High
The hydroxyl groups of the alcohols can act as both hydrogen bond donors and acceptors, effectively interacting with the hydroxyl groups of the thioglycerol moieties. The alkyl portion of the alcohols can solvate the n-butyl chains of the organotin compound.
Ketones
Acetone, Methyl Ethyl Ketone
Moderate to High
Ketones are polar aprotic solvents. Their carbonyl group can act as a hydrogen bond acceptor for the hydroxyl groups of the solute. Their moderate polarity can also accommodate the nonpolar butyl groups.
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
Low to Moderate
Ethers are less polar than alcohols and ketones. While the ether oxygen can act as a hydrogen bond acceptor, the overall polarity is lower, potentially limiting the solvation of the polar thioglycerol portions. THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Esters
Ethyl Acetate
Moderate
Esters have polar carbonyl groups that can accept hydrogen bonds. Their overall polarity is intermediate, suggesting moderate solubility.
Aromatic Hydrocarbons
Toluene, Benzene
Low to Moderate
These are nonpolar solvents that will primarily interact with the n-butyl groups through van der Waals forces. The polar thioglycerol moieties will be poorly solvated, likely limiting overall solubility.
Chlorinated Solvents
Dichloromethane, Chloroform
Moderate
These solvents have a moderate polarity and can engage in dipole-dipole interactions. They are generally good solvents for a wide range of organic compounds and are expected to dissolve di-n-butylbis(1-thioglycerol)tin to a moderate extent.
These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are excellent solvents for polar compounds and should readily dissolve di-n-butylbis(1-thioglycerol)tin by solvating the thioglycerol portions, while their organic nature accommodates the butyl groups.
Experimental Determination of Solubility
To obtain quantitative data, a systematic experimental approach is required. The following protocols are based on established methodologies for solubility determination, such as those outlined by the OECD and ASTM.[3][4][5][6][7][8]
General Experimental Workflow
Caption: General workflow for the experimental determination of solubility.
This method is a robust and widely accepted technique for determining the solubility of compounds in various solvents.
Materials and Equipment:
Di-n-butylbis(1-thioglycerol)tin (of known purity)
Selected organic solvents (analytical grade or higher)
Glass vials with PTFE-lined screw caps
Orbital shaker with temperature control
Analytical balance
Volumetric flasks and pipettes
Syringes and syringe filters (PTFE, 0.22 µm)
Autosampler vials
Gas Chromatograph with Mass Spectrometric detector (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS).
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of di-n-butylbis(1-thioglycerol)tin to a series of glass vials. The excess is crucial to ensure that saturation is reached.
Accurately add a known volume of the desired organic solvent to each vial.
Securely cap the vials to prevent solvent evaporation.
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).
Agitate the vials for a predetermined time (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a stable concentration.
Sample Collection and Preparation:
Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the sedimentation of undissolved solute.
Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial. This step is critical to remove any fine, suspended particles that could lead to an overestimation of solubility.
Accurately weigh the filtered solution.
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantitative Analysis:
Calibration: Prepare a series of calibration standards of di-n-butylbis(1-thioglycerol)tin in the same solvent, covering a range of concentrations that bracket the expected solubility.
Analysis: Analyze the calibration standards and the diluted sample solutions using a validated analytical method.
GC-MS: This is often a suitable technique for organotin compounds. The analysis may require a derivatization step to improve volatility and chromatographic performance.
HPLC: Reversed-phase HPLC with a suitable detector can also be employed, particularly given the polarity of the thioglycerol moieties.
Quantification: Construct a calibration curve by plotting the instrument response versus the concentration of the standards. Determine the concentration of the diluted sample solution from this curve.
Calculation of Solubility:
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Analytical Considerations for Organotin Compounds
The accurate quantification of organotin compounds requires specific analytical approaches.
Extraction and Derivatization: For complex matrices or for analysis by GC, extraction from the sample matrix followed by derivatization is a common strategy. Derivatization to form more volatile and stable derivatives, such as by ethylation with sodium tetraethylborate, is a well-established technique.
Chromatographic Separation: Gas chromatography (GC) is highly effective for separating different organotin species, especially after derivatization. High-performance liquid chromatography (HPLC) can also be used and may avoid the need for derivatization.
Detection: Mass spectrometry (MS) coupled with either GC or HPLC is a powerful tool for both identification and quantification due to its high sensitivity and selectivity. Atomic absorption spectroscopy (AAS) can also be used for the detection of tin.
Conclusion and Future Perspectives
This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of di-n-butylbis(1-thioglycerol)tin in organic solvents. The dual nature of its molecular structure—with both lipophilic and hydrophilic moieties—suggests a complex but predictable solubility profile, with high solubility expected in polar protic and aprotic solvents like alcohols, DMF, and DMSO, and lower solubility in nonpolar hydrocarbons.
The provided experimental protocols, based on standard methodologies, offer a reliable pathway for researchers to generate the precise quantitative data needed for their specific applications. The generation of such empirical data would be a valuable contribution to the scientific literature and would enable a more refined understanding of this compound's behavior. For professionals in drug development and materials science, a clear grasp of solubility is the foundation for successful formulation and application, ensuring the efficient and effective use of di-n-butylbis(1-thioglycerol)tin.
References
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. OECD Publishing. [Link]
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
ASTM International. (2002). E1148-02 Standard Test Method for Measurements of Aqueous Solubility. ASTM International. [Link]
American Elements. (n.d.). Di-n-butylbis(1-thioglycerol)tin. Retrieved from [Link]
Gelest, Inc. (2016). DI-n-BUTYLBIS(1-THIOGLYCEROL)TIN Safety Data Sheet. Retrieved from [Link]
LookChem. (n.d.). Cas 683-18-1,Dibutyltin dichloride. Retrieved from [Link]
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]
Chemical Substances Control Law, Japan. (n.d.). Organic tin compounds (Dibutyltin compounds). Retrieved from [Link]
S. Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]
Hydrolytic Stability & Degradation Kinetics of Di-n-butylbis(1-thioglycerol)tin
A Technical Assessment for Pharmaceutical & Material Applications Executive Summary Di-n-butylbis(1-thioglycerol)tin (DBT-TG) is a high-efficiency organotin mercaptide primarily utilized as a thermal stabilizer in polyvi...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Assessment for Pharmaceutical & Material Applications
Executive Summary
Di-n-butylbis(1-thioglycerol)tin (DBT-TG) is a high-efficiency organotin mercaptide primarily utilized as a thermal stabilizer in polyvinyl chloride (PVC) matrices, including medical-grade plastics.[1] While its primary function is scavenging hydrochloric acid during polymer processing, its hydrolytic stability is a critical quality attribute (CQA) for researchers in drug development and toxicology.
In aqueous environments—such as biological fluids or liquid drug formulations stored in PVC containers—DBT-TG undergoes hydrolytic cleavage. This process releases 1-thioglycerol and dibutyltin oxide (DBTO) , the latter being a known immunotoxicant. This guide provides a mechanistic analysis of this degradation, detailed protocols for stability assessment, and the implications for extractables/leachables (E&L) profiling.
Molecular Architecture & Reactivity
To understand the hydrolysis of DBT-TG, one must first analyze the specific nature of the Tin-Sulfur (Sn-S) bond and the ligand environment.
1.1 The Sn-S Bond Character
Unlike tin carboxylates (Sn-O bonds), tin mercaptides contain Sn-S bonds.[2] According to Hard-Soft Acid-Base (HSAB) theory, Tin (IV) is a relatively hard acid, while Sulfur is a soft base. However, the covalent nature of the Sn-S bond imparts significant stability against neutral hydrolysis compared to Sn-O bonds.
1.2 The "Chelate Effect" of Thioglycerol
The 1-thioglycerol ligand (3-mercapto-1,2-propanediol) possesses a terminal thiol group and two hydroxyl groups.
Primary Bonding: The thiol sulfur binds covalently to the central Tin atom.
Secondary Coordination: The pendant hydroxyl groups can form intramolecular dative bonds with the Tin atom. This expands the coordination number of Tin from 4 (tetrahedral) to 5 or 6 (trigonal bipyramidal or octahedral).
Impact on Stability: This hypercoordination creates a "chelate effect," sterically hindering the approach of water molecules and rendering DBT-TG more hydrolytically stable than simple dialkyltin mercaptides.
Hydrolytic Degradation Mechanism
Despite the stabilizing chelate effect, DBT-TG is susceptible to hydrolysis, particularly in non-neutral pH environments or under thermal stress. The degradation is a stepwise nucleophilic substitution.
2.1 The Degradation Pathway
Initiation: Water (or hydroxide ion) attacks the electropositive Tin center.
Ligand Displacement: The Sn-S bond is cleaved. The thioglycerol leaves as a free thiol.
Intermediate Formation: A mono-hydroxy species (Dibutyltin hydroxy thioglycerol) is transiently formed.
Condensation: The final product is the thermodynamically stable, insoluble polymeric Dibutyltin Oxide (DBTO) .
2.2 Pathway Visualization
The following diagram illustrates the degradation logic and species transformation.
Figure 1: Step-wise hydrolytic degradation of Di-n-butylbis(1-thioglycerol)tin leading to polymeric DBTO and free ligand release.
Experimental Assessment Protocols
For drug development professionals assessing container-closure integrity or toxicologists studying metabolic fate, the following self-validating protocols are recommended.
Protocol A: 119Sn NMR Spectroscopy (The Gold Standard)
Tin-119 NMR is the most definitive method for monitoring organotin hydrolysis because the chemical shift (
) is highly sensitive to the coordination number.
Rationale:
DBT-TG (
): Typically +60 to +100 ppm (characteristic of 4-coordinate Sn-S environments).
DBTO (
): Typically -150 to -200 ppm (characteristic of 5/6-coordinate Sn-O polymers).
Note: The large shift difference allows for unambiguous quantification of degradation.
Step-by-Step Methodology:
Sample Prep: Dissolve DBT-TG (approx. 10 mM) in a deuterated solvent capable of dissolving water traces (e.g.,
-DMSO or -Acetonitrile).
Hydrolysis Induction: Spike the sample with
(e.g., 10 equivalents relative to Sn).
Incubation: Maintain at physiological temperature (37°C) or accelerated conditions (60°C).
Acquisition: Acquire
spectra at .
Pulse Sequence: Inverse gated decoupling (to suppress NOE if quantitative data is required).
Relaxation Delay: Set
(Tin T1s can be long; ~2-5 seconds is a safe start).
Data Analysis: Integrate the disappearance of the mercaptide peak vs. the appearance of the oxide broad peak.
Protocol B: Trace Analysis via HPLC-ICP-MS
For "leachables" studies where concentrations are below NMR detection limits (ppb/ppt range).
Workflow Visualization:
Figure 2: Workflow for trace analysis. Direct analysis is difficult due to polarity; derivatization (ethylation) is standard to render species volatile/chromatographable.
Methodological Causality:
Why Derivatize? Hydrolyzed organotins (like DBTO) are non-volatile and polymeric. Reacting them with Sodium Tetraethylborate (
) converts them into distinct ethyl-butyl-tin species (e.g., ) which are easily separated by GC or HPLC.
Quantitative Data Summary
The following table summarizes the physicochemical properties relevant to hydrolytic stability.
Parameter
Value / Characteristic
Relevance to Stability
Bond Type
Covalent Sn-S
Higher resistance to neutral hydrolysis than Sn-O.
Coordination
Potential for 5 or 6 (Hypervalent)
Intramolecular -OH coordination slows water attack.
Solubility
Insoluble in water; Soluble in organics
Hydrolysis is often interfacial (heterogeneous kinetics).
Hydrolysis Product
Dibutyltin Oxide (DBTO)
Insoluble solid; precipitates out of solution, driving equilibrium forward (Le Chatelier's principle).
pH Sensitivity
High
Rapid degradation at pH < 3 (acidolysis) and pH > 9 (saponification).
Implications for Drug Development
For researchers evaluating PVC packaging or medical devices:
Leachable Species: If DBT-TG leaches from the plastic, it will likely not persist as the intact mercaptide in an aqueous drug formulation. It will convert to DBTO .
DBTO (Hydrolysis Product): The primary toxicological concern. Dibutyltins are immunotoxic (thymus atrophy) and reproductive toxins.
Regulatory Action: Ensure E&L studies specifically look for the tin cation (
) rather than just the parent molecule, as the parent molecule is transient in aqueous media.
References
Gelest, Inc. (2016).[1] Safety Data Sheet: Di-n-butylbis(1-thioglycerol)tin. Retrieved from
World Health Organization (WHO). (2006). Concise International Chemical Assessment Document 73: Mono- and Disubstituted Methyltin, Butyltin, and Octyltin Compounds. Retrieved from
Arkis, E. (2010). Organotin Compounds as PVC Stabilizers.
National Institutes of Health (NIH). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. Retrieved from
Alfa Chemistry. (2024). Di-N-butylbis(1-thioglycerol)tin Properties and Applications. Retrieved from
Application Notes and Protocols: Di-n-butylbis(1-thioglycerol)tin for Enhanced PVC Thermal Stability
Introduction: The Challenge of PVC Thermal Degradation Poly(vinyl chloride) (PVC) is a remarkably versatile and widely used thermoplastic polymer, valued for its durability, chemical resistance, and cost-effectiveness. H...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of PVC Thermal Degradation
Poly(vinyl chloride) (PVC) is a remarkably versatile and widely used thermoplastic polymer, valued for its durability, chemical resistance, and cost-effectiveness. However, PVC is inherently thermally unstable at the processing temperatures required for manufacturing finished goods (typically above 170°C).[1] This instability manifests as a rapid degradation process known as dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to a cascade of detrimental effects including severe discoloration (yellowing to blackening), embrittlement, and loss of mechanical strength.[2]
To counteract this degradation and enable the successful processing and long-term performance of PVC products, the incorporation of heat stabilizers is essential.[3] Among the most effective classes of heat stabilizers are organotin compounds, which are renowned for their high efficiency, excellent transparency, and good color retention.[4][5] This document provides a detailed technical guide on the application of a specific organotin mercaptide, di-n-butylbis(1-thioglycerol)tin, for the heat stabilization of PVC.
Di-n-butylbis(1-thioglycerol)tin: Properties and Stabilization Mechanism
Di-n-butylbis(1-thioglycerol)tin is an organometallic compound with the chemical formula C14H32O4S2Sn.[6] It is a liquid stabilizer that belongs to the dialkyltin mercaptide family, which is known for imparting excellent early color and color retention during the demanding processing of both plasticized and rigid PVC.[5]
The primary mechanism of action for di-n-butylbis(1-thioglycerol)tin in stabilizing PVC involves two key functions:
HCl Scavenging: The stabilizer readily reacts with and neutralizes the hydrogen chloride gas released during PVC degradation, preventing its catalytic effect on further polymer chain degradation.[4]
Substitution of Labile Chlorine Atoms: The mercaptide groups of the stabilizer can replace the unstable allylic chlorine atoms on the PVC backbone with more stable thioether linkages. This action prevents the initiation of the "zipper-like" dehydrochlorination reaction.[4]
Figure 1: Mechanism of PVC degradation and stabilization by Di-n-butylbis(1-thioglycerol)tin.
Experimental Protocols for Performance Evaluation
The effectiveness of di-n-butylbis(1-thioglycerol)tin as a heat stabilizer can be quantified through several standardized testing protocols.
Protocol 1: Sample Preparation
A typical formulation for evaluating the performance of the heat stabilizer in rigid PVC is as follows:
Component
Parts per Hundred Resin (phr)
PVC Resin (K-value 67)
100
Di-n-butylbis(1-thioglycerol)tin
1.5 - 2.5
Calcium Stearate (Co-stabilizer/Lubricant)
0.5 - 1.0
Stearic Acid (External Lubricant)
0.2 - 0.5
Processing Aid (Acrylic based)
1.0 - 2.0
Impact Modifier (MBS or Acrylic)
5.0 - 8.0
Filler (Calcium Carbonate)
3.0 - 5.0
Pigment (e.g., TiO2)
0.5 - 1.0
Procedure:
Dry blend all the components in a high-speed mixer until a homogenous mixture is obtained. The temperature of the blend should reach approximately 110-120°C to ensure good absorption of the liquid additives onto the PVC resin.
The resulting dry blend is then typically processed on a two-roll mill at a temperature of 180-190°C for 3-5 minutes to form a homogenous sheet.
The milled sheet is then compression molded into plaques of the desired thickness for subsequent testing.
This test evaluates the resistance of the PVC formulation to discoloration when exposed to heat over time.
Procedure:
Cut standardized samples from the compression-molded PVC plaques.
Place the samples in a circulating air oven at a constant temperature, typically 180°C or 200°C.
Remove samples at regular intervals (e.g., every 10-15 minutes).
Visually assess the color change of the samples against a standard white background. The time taken for the first noticeable discoloration and the progression of color change are recorded.
For quantitative analysis, the Yellowness Index (YI) of the samples can be measured at each interval using a spectrophotometer according to ASTM D1925.[8]
Protocol 3: Dynamic Thermal Stability (Congo Red Test)
This method determines the time at which the PVC sample begins to release a significant amount of HCl gas.
Procedure:
Place a small, weighed amount of the PVC compound into a test tube.
A strip of Congo red indicator paper is placed at the top of the test tube, ensuring it does not touch the sample.[9]
The test tube is then placed in a constant temperature oil bath, typically at 200°C.
The time is recorded from the moment the test tube is immersed in the oil bath until the Congo red paper turns from red to blue, indicating the evolution of acidic HCl gas.[9] This time is reported as the thermal stability time.
Figure 2: General experimental workflow for evaluating PVC heat stabilizer performance.
Representative Performance Data
The following table presents typical performance data for a rigid PVC formulation stabilized with di-n-butylbis(1-thioglycerol)tin compared to an unstabilized formulation and a formulation with a standard Ca/Zn stabilizer system. (Note: This data is illustrative and may vary depending on the specific formulation and processing conditions).
Test Parameter
Unstabilized PVC
PVC + Ca/Zn Stabilizer
PVC + Di-n-butylbis(1-thioglycerol)tin
Congo Red Test (minutes at 200°C)
< 5
15 - 25
30 - 45
Oven Aging (minutes to first discoloration at 180°C)
< 10
20 - 30
40 - 60
Yellowness Index (after 30 min at 180°C)
> 50
20 - 30
10 - 20
TGA Onset of Degradation (°C)
~220
~240
~260
Synergistic Effects with Co-Stabilizers
The performance of di-n-butylbis(1-thioglycerol)tin can be further enhanced through synergistic interactions with other additives, known as co-stabilizers.
Metal Soaps (e.g., Calcium Stearate, Zinc Stearate): Calcium stearate acts as a good HCl scavenger and lubricant, while zinc stearate can provide good early color but may lead to sudden, catastrophic degradation ("zinc burning").[10] When used in combination with di-n-butylbis(1-thioglycerol)tin, a balanced formulation can be achieved where the organotin provides the primary long-term stability, and the metal soaps contribute to initial color and processing lubrication.[11]
Phosphites: Organic phosphites can act as secondary stabilizers by chelating metal chlorides (like the zinc chloride formed from zinc stearate) that can catalyze PVC degradation. They also function as antioxidants.[12]
Epoxidized Soybean Oil (ESBO): ESBO is an effective HCl scavenger and also acts as a plasticizer. It can work synergistically with organotin stabilizers to improve long-term heat stability.[13]
Toxicology and Safety Considerations
Organotin compounds, as a class, have varying toxicological profiles. Di-n-butyltin compounds are generally considered to have moderate toxicity.[14] It is crucial to handle di-n-butylbis(1-thioglycerol)tin with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to ensure adequate ventilation in the processing area. For applications involving food contact or medical devices, specific regulatory approvals must be obtained, and lower toxicity organotin stabilizers, such as octyltin-based systems, are often required.[15]
Conclusion
Di-n-butylbis(1-thioglycerol)tin is a highly effective heat stabilizer for PVC, offering excellent thermal stability, color retention, and transparency. Its performance can be optimized through careful formulation and the synergistic use of co-stabilizers. The protocols outlined in this document provide a framework for the systematic evaluation of its performance in various PVC applications. As with all chemical additives, proper safety precautions and adherence to regulatory guidelines are paramount.
References
Balköse, D., et al. (2004). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
Chen, J., et al. (2016). Congo red tests of PVC samples in the presence of various stabilizers. RSC Advances, 6(10), 8349-8358.
van der Heijden, F. M. A., et al. (2014).
Wang, L., et al. (2022). The results of the Congo red test on PVC samples with different proportions of LaSD/ESBO. Journal of Rare Earths, 40(12), 1933-1941.
Han, W., et al. (2019). Design and Synthesis of a New Mannitol Stearate Ester-Based Aluminum Alkoxide as a Novel Tri-Functional Additive for Poly(Vinyl Chloride)
Al-Mulla, E. A. J. (2019). Experimental study and comparative assessment on heat stabilized UPVC parts based on alternative standard test methods. Ain Shams Engineering Journal, 10(4), 837-844.
MDPI. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Available at: [Link]
Wang, M., et al. (2007). Effect of pentaerythritol and organic tin with calcium/zinc stearates on the stabilization of poly(vinyl chloride).
Guided Wave. (n.d.). In-Line Yellowness Measurement. Available at: [Link]
American Elements. (n.d.). Di-n-butylbis(1-thioglycerol)tin. Available at: [Link]
Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide. Available at: [Link]
Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. (2021).
FP-Pigments. (n.d.). Accelerated and Natural weathering of Rigid PVC. Available at: [Link]
ResearchGate. (2022). a and b shows the results of Thermal stability time (Congo red test) of PVC microcomposites. Available at: [Link]
Lalitha Chem Industries Pvt. Ltd. (n.d.). Organo Tin Stabilisers. Available at: [Link]
Synthesis of di-n-octyltin bis(isoctyl thioglycollate) as thermal stabilizer for polyvinyl chloride. (2008). Journal of Applied Polymer Science, 108(4), 2261-2266.
Chem-Space. (n.d.). DI-N-BUTYLBIS(1-THIOGLYCEROL)TIN. Available at: [Link]
Incachem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. Available at: [Link]
Bisley International LLC. (2021). The Role of Tin Stabilizers in PVC Manufacturing. Available at: [Link]
Wang, M., et al. (2013). Synergism of pentaerythritol-zinc with β-diketone and calcium stearate in poly(vinyl chloride) thermal stability. Polymer Journal, 45, 775–782.
MedCrave. (2019). High performance metal stearates thermal stabilizers for poly vinyl chloride. Available at: [Link]
University of Babylon. (2018). EFFECT OF ADDITIVES ON THE Tg, Tp AND GELATION DEGREE OF THE PVC PRODUCTS. International Journal of Civil Engineering and Technology, 9(7), 2036–2043.
Chen, R., et al. (2018). Zinc stearate from galvanizing waste materials and its use as thermal stabilizer in PVC industries. Journal of the Bangladesh Chemical Society, 30(1), 55-64.
PubMed. (2008). Congo red and thioflavin-T analogs detect Abeta oligomers. J Neurochem, 104(2), 457-68.
Bisley International LLC. (2021). Product Information Tin Stabilizer 6.5%. Available at: [Link]
Effects of preparation methods of mixed calcium and zinc thermal stabilizers derived from dimer fatty acid and tung-oil. (2015). Polimery, 60(10), 633-639.
Plastics Pipe Institute. (2024). PPI TR-2. Available at: [Link]
Application Note: Synthesis of Polyesters Using Di-n-butylbis(1-thioglycerol)tin Catalyst
Executive Summary This application note details the protocol for synthesizing high-molecular-weight aliphatic and aromatic polyesters using Di-n-butylbis(1-thioglycerol)tin (CAS 68298-38-4). Unlike conventional catalysts...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for synthesizing high-molecular-weight aliphatic and aromatic polyesters using Di-n-butylbis(1-thioglycerol)tin (CAS 68298-38-4). Unlike conventional catalysts such as antimony trioxide or stannous octoate, this organotin mercaptide species offers a unique balance of hydrolytic stability and low extractability , making it a critical candidate for biomedical and food-contact applications where catalyst leaching is a regulatory concern.
Key Advantages[1][2]
Thermal Stability: Remains active at melt polymerization temperatures (>200°C) without significant degradation.
Low Extractability: The thioglycerol ligand facilitates tight binding or incorporation into the polymer matrix, significantly reducing metal leaching in aqueous or lipid environments.
Color Retention: Reduced side reactions (e.g., thermal oxidation) compared to titanium-based alkoxides, yielding polymers with high optical clarity.
Chemical Profile & Mechanism[3]
Catalyst Specifications
Property
Specification
Chemical Name
Di-n-butylbis(1-thioglycerol)tin
Synonyms
Dibutyltin bis(2,3-dihydroxypropylmercaptide)
CAS Number
68298-38-4
Molecular Formula
C₁₄H₃₂O₄S₂Sn
Molecular Weight
447.2 g/mol
Appearance
Viscous, clear to pale yellow liquid
Sn Content
~26.5%
Solubility
Soluble in alcohols, esters, and common organic solvents; reactive with moisture.
Mechanistic Pathway
The catalysis proceeds via a coordination-insertion mechanism typical of organotins, but with distinct kinetics due to the sulfur-tin bond.
Coordination: The carbonyl oxygen of the ester/acid monomer coordinates to the electrophilic Lewis acidic Tin (Sn) center.
Ligand Exchange (Initiation): The hydroxyl group of the diol monomer attacks the coordinated carbonyl. The thioglycerol ligand may partially dissociate or remain bound, stabilizing the transition state.
Transesterification: The tin species facilitates the nucleophilic attack of the alcohol on the ester linkage, releasing the volatile byproduct (water or alcohol) and extending the polymer chain.
Experimental Protocol
Materials & Equipment
Monomers: Adipic Acid (AA) and 1,6-Hexanediol (HD) [Example for Poly(hexamethylene adipate)].
Catalyst: Di-n-butylbis(1-thioglycerol)tin (0.05 – 0.1 wt% relative to total monomer mass).
Critical Step: High vacuum is essential to remove excess diol and drive the equilibrium toward high molecular weight (
).
Finishing: Maintain vacuum and temperature for 2-5 hours. Monitor torque on the stirrer; stop reaction when torque plateaus (indicating max viscosity).
Discharge: Break vacuum with
, pour polymer melt onto a Teflon sheet or into a water bath for quenching.
Characterization & Quality Control
Molecular Weight Analysis (GPC)
Dissolve 5 mg of polymer in THF or Chloroform. Analyze via Gel Permeation Chromatography (GPC) against Polystyrene standards.
Target
: 20,000 – 60,000 g/mol
PDI (Polydispersity Index): 1.8 – 2.2 (Typical for step-growth polymerization).
Thermal Properties (DSC)
Perform Differential Scanning Calorimetry (DSC) from -50°C to 200°C at 10°C/min.
: Verify glass transition temperature matches theoretical values (e.g., ~ -60°C for PCL, ~60°C for PLA).
: Check for sharp melting peaks indicating crystallinity.
Residual Tin Analysis (ICP-MS)
Critical for biomedical applications.
Digest 100 mg polymer sample in
.
Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Limit: < 5 ppm (or as per specific regulatory requirement).
protocol for using di-n-butylbis(1-thioglycerol)tin in laboratory experiments
Application Note: Analytical and Toxicological Assessment of Di-n-butylbis(1-thioglycerol)tin (DBT-TG) in Medical Polymers Introduction & Scope Di-n-butylbis(1-thioglycerol)tin (CAS: 68298-38-4), often abbreviated as DBT...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Analytical and Toxicological Assessment of Di-n-butylbis(1-thioglycerol)tin (DBT-TG) in Medical Polymers
Introduction & Scope
Di-n-butylbis(1-thioglycerol)tin (CAS: 68298-38-4), often abbreviated as DBT-TG , is an organotin mercaptide used primarily as a heat stabilizer in the processing of rigid Polyvinyl Chloride (PVC).[1] Unlike traditional lead or cadmium stabilizers, organotins offer exceptional transparency, making them a candidate for clear medical devices (e.g., IV tubing, respiratory masks, and blister packaging).[1]
However, the thermodynamic instability of the tin-ligand bond allows for the potential migration (leaching) of the compound into biological fluids.[1] Once internalized, the dibutyltin (DBT) moiety acts as a potent immunotoxicant.[1]
Purpose of this Guide:
This protocol provides a dual-stream workflow for drug development and materials safety professionals:
Analytical Quantification: A validated method for extracting and quantifying DBT-TG migration from polymer matrices using GC-MS.
Toxicological Profiling: A standardized in vitro assay to assess the immunotoxic impact of leached DBT species on T-lymphocyte function.
Safety & Handling (The "Trustworthiness" Pillar)
Organotin compounds exhibit high lipid solubility, allowing them to penetrate skin and cell membranes rapidly.[1]
Hazard Classification: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity (Immune System/Thymus).[1]
PPE Requirements: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a NIOSH-certified organic vapor respirator if working outside a fume hood.[1]
Inactivation: Spills should be treated with a 10% sodium hypochlorite solution to oxidize the organic ligands before disposal.
Protocol A: Migration & Analytical Quantification
Objective: To simulate the leaching of DBT-TG from medical plastics into a drug formulation or bodily fluid and quantify it using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle: Organotins are not volatile enough for direct GC analysis. This protocol utilizes in situ ethylation using Sodium Tetraethylborate (NaBEt4) to convert the polar DBT-TG into a volatile ethyl-derivative (di-n-butyldiethyltin).[1]
Materials
Simulants: 50% Ethanol/Water (v/v) (mimics drug formulations/blood contact).[1]
Derivatizing Agent: 2% (w/v) Sodium Tetraethylborate (NaBEt4) in water (Freshly prepared).[1]
Caption: Figure 1. Workflow for the extraction and ethylation-derivatization of DBT-TG for GC-MS analysis.
Protocol B: In Vitro Immunotoxicity Assessment
Objective: To evaluate the biological impact of DBT-TG on T-cell functionality.
Rationale: The DBT moiety inhibits the Glucocorticoid Receptor (GR) and activates MAPK pathways, leading to a suppression of pro-inflammatory cytokines (IL-2, IL-6) and induction of apoptosis in lymphocytes.[1]
Dissolve pure DBT-TG in DMSO to create a 10 mM stock.
Dilute in medium to working concentrations (0.05 µM – 5.0 µM).[1] Note: Keep DMSO < 0.1% final concentration.[1]
Cell Treatment:
Seed Jurkat cells at
cells/mL in 96-well plates.
Pre-incubate with DBT-TG for 1 hour prior to stimulation.
Add PMA/Ionomycin to stimulate T-cell activation.
Incubate for 24 hours at 37°C, 5% CO₂.
Viability Check (Critical Control):
Remove 20 µL of supernatant for ELISA (Step 4).[1]
Add 10 µL CCK-8 reagent to the remaining cells.
Incubate 2 hours and read Absorbance at 450 nm.
Logic: We must distinguish between "immune suppression" (low cytokines) and simple "cell death."[1]
Functional Endpoint (ELISA):
Analyze the supernatant for IL-2 concentration using a standard sandwich ELISA kit.
Success Criteria: A dose-dependent decrease in IL-2 without a corresponding massive drop in cell viability at low doses (< 0.5 µM) indicates specific immunotoxicity.[1]
Visualization: Mechanism of Action
Caption: Figure 2.[1] Proposed Mechanism of Action (MOA) for DBT-mediated immunotoxicity in T-lymphocytes.
Data Presentation & Analysis
When reporting results, normalize data against the Solvent Control (0 µM DBT).
Interpretation: If the IC50 for IL-2 inhibition is significantly lower than the IC50 for viability (as shown above), the compound acts as a specific immune suppressor at sub-lethal doses.[1]
References
European Food Safety Authority (EFSA). (2004).[1] Opinion of the Scientific Panel on Food Additives... on Organotin Compounds. EFSA Journal. Link[1]
Sushak, L., et al. (2020).[1][5] Dibutyltin alters immune cell production of the pro-inflammatory cytokines interleukin (IL) 1β and IL-6.[5][6] Journal of Applied Toxicology. Link
Gennari, A., et al. (2000).[1] Potent Immunosuppressive Activity of Organotin Compounds in Human T-Lymphocytes. Toxicology and Applied Pharmacology. Link
Gelest, Inc. (2016).[1][7] Safety Data Sheet: Di-n-butylbis(1-thioglycerol)tin.[1][7][8]Link
ISO 17353:2004. Water quality — Determination of selected organotin compounds — Gas chromatographic method.Link[1]
Technical Guide: Optimizing Di-n-butylbis(1-thioglycerol)tin in Polyurethane Systems
Executive Summary Di-n-butylbis(1-thioglycerol)tin (CAS: 68298-38-4), commercially known as FASCAT® 4224 , is a specialized organotin catalyst designed for polyurethane (PU) and silicone chemistries.[1] Unlike the indust...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Di-n-butylbis(1-thioglycerol)tin (CAS: 68298-38-4), commercially known as FASCAT® 4224 , is a specialized organotin catalyst designed for polyurethane (PU) and silicone chemistries.[1] Unlike the industry-standard Dibutyltin Dilaurate (DBTDL), this catalyst features a tin-sulfur (Sn-S) bond rather than a tin-oxygen (Sn-O) bond.
This structural difference confers two critical properties:
Hydrolytic Stability: It remains active in waterborne systems where carboxylate-based organotins hydrolyze and deactivate.
Latency: It exhibits a "delayed action" or thermal latency, providing extended pot life at room temperature while curing rapidly at elevated temperatures (>80°C).
This guide addresses the optimization of this catalyst, focusing on the delicate balance between pot life extension and cure speed.
Mechanism & Chemical Logic
To optimize concentration, one must understand the kinetic barrier imposed by the ligand.
The Sn-S vs. Sn-O Difference
In standard DBTDL, the laurate ligand is relatively labile, allowing immediate coordination with isocyanates and polyols at room temperature. In Di-n-butylbis(1-thioglycerol)tin, the mercaptide (thioglycerol) ligand binds more strongly to the central tin atom.
At Room Temperature: The strong Sn-S interaction inhibits the formation of the active catalytic complex, effectively "masking" the catalyst.
At Elevated Temperature: Thermal energy overcomes the activation barrier, dissociating the ligand and allowing the tin to Lewis-acid activate the isocyanate (NCO) group.
Catalytic Cycle & Selectivity
This catalyst is highly selective for the gelling reaction (Isocyanate + Polyol → Urethane) over the blowing reaction (Isocyanate + Water → Urea + CO₂). This makes it ideal for non-cellular applications (CASE: Coatings, Adhesives, Sealants, Elastomers) where bubble formation is a defect.
Figure 1: The thermally gated activation pathway of Di-n-butylbis(1-thioglycerol)tin. Note the suppression of the water side reaction.
Optimization Guide: Concentration & Process
Standard Usage Range
For most 2-component (2K) polyurethane systems (solvent-based or waterborne):
Parameter
Recommended Range
Notes
Concentration
0.01% – 0.1%
Based on Total Resin Solids (TRS).
Starting Point
0.02% – 0.04%
Start low to establish pot life baseline.
Activation Temp
80°C – 120°C
Below 60°C, reaction may be too slow.
The "Ladder Study" Protocol
Do not rely on single-point data. Perform a concentration ladder study to define the processing window.
Materials:
Standard Polyol & Isocyanate (e.g., HDI Trimer).
Di-n-butylbis(1-thioglycerol)tin (1% solution in solvent recommended for accurate dosing).
Viscometer or Rheometer.
Workflow:
Prepare Stock Solution: Dilute the catalyst to 1% or 10% in a dry, compatible solvent (e.g., MAK, Butyl Acetate, or Xylene) to allow precise micropipetting.
Formulation: Prepare 4 samples with catalyst loadings of 0.01%, 0.02%, 0.04%, and 0.08% on TRS.
Pot Life Test (RT): Measure viscosity every 15 minutes at 25°C. Define "End of Pot Life" as the time to reach double initial viscosity.
Cure Speed Test (Heat): Draw down films on substrates and bake at target temperature (e.g., 100°C). Check for "tack-free" time and solvent resistance (MEK rubs).
Troubleshooting & FAQ
Scenario 1: "My pot life is still too short."
Diagnosis: Even though this is a latent catalyst, it is not inert. At high concentrations (>0.1%), the equilibrium of the Sn-S bond dissociation shifts enough to catalyze the reaction at room temperature.
Fix: Reduce concentration to 0.01% - 0.02% .
Check: Are you using amine co-catalysts? Amines can synergistically activate the tin, destroying the latency. Remove or reduce amines.
Scenario 2: "The coating remains tacky after the oven cycle."
Diagnosis: Under-cure due to insufficient thermal activation or low concentration.
Fix A (Process): Increase oven temperature by 10°C. The Sn-S bond requires energy to break.
Fix B (Formulation): If temperature is fixed, increase catalyst to 0.05% - 0.08% .
Fix C (Chemistry): Ensure the NCO:OH ratio is correct (typically 1.05:1 to 1.1:1).
Scenario 3: "I see gassing/foaming in my waterborne formulation."
Diagnosis: While selective, the catalyst cannot prevent the water reaction if the isocyanate is chemically incompatible or if the pH drifts.
Fix: This catalyst is hydrolytically stable, but the isocyanate is not. Ensure the catalyst is pre-dispersed in the resin (polyol) side, not the isocyanate side, if storing for long periods.
Check: Verify the pH of the aqueous phase. Extreme pH can degrade the organotin complex over time.
Frequently Asked Questions (FAQ)
Q: Can I use this as a drop-in replacement for DBTDL?A:No. If you swap DBTDL for FASCAT 4224 at the same concentration, your room temperature cure will likely stop or slow drastically. You must introduce a heating step or accept a very long ambient cure time.
Q: Is this catalyst compatible with waterborne PUDs?A:Yes. This is its primary advantage. The hydrophobic thioglycerol ligands protect the tin center from hydrolysis, allowing it to remain active in aqueous dispersions where DBTDL would form inactive tin oxides/hydroxides.
Q: How do I handle the toxicity?A: Like all organotins, it is toxic and a skin/eye irritant.
removal of organotin catalyst residues from polymer products
Topic: Removal of Residual Organotin Catalysts (e.g., Stannous Octoate) from Biomedical Polymers (PLGA, PCL, PLA) Welcome to the Advanced Polymer Purification Support Center. I am Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Residual Organotin Catalysts (e.g., Stannous Octoate) from Biomedical Polymers (PLGA, PCL, PLA)
Welcome to the Advanced Polymer Purification Support Center.
I am Dr. Aris, your Senior Application Scientist. Below you will find a technical guide designed to address the specific challenges of removing organotin residues from polymerization products. In drug delivery applications, standard precipitation is often insufficient to meet ICH Q3D and USP <232> limits. This guide focuses on the chemistry of removal—specifically breaking the covalent metal-polymer bond—rather than just physical separation.
Module 1: Diagnostic & Detection (The "Is it there?" Phase)
Q: I precipitated my PLGA three times in methanol, but ICP-MS still shows high Tin (Sn) levels. Why?A: This is the most common failure mode. Stannous octoate (
) does not merely sit physically trapped in the polymer matrix; it is covalently bound to the polymer chain end.
The Mechanism: During Ring-Opening Polymerization (ROP), the tin catalyst operates via a "coordination-insertion" mechanism. The active propagating species is a tin-alkoxide bond (
).
The Problem: Simple precipitation relies on solubility differences. It removes unbound catalyst but cannot remove the tin atom covalently attached to the chain end.
The Solution: You must perform a termination step (hydrolysis or acidolysis) to break the
bond before precipitation.
Q: Can I use 1H NMR to quantify residual Tin?A: Generally, no .
Sensitivity: NMR detection limits are typically ~0.1% (1000 ppm), whereas pharmaceutical limits for parenteral products are often <60 ppm.
Broadening: Paramagnetic effects or the viscosity of the polymer matrix can broaden the catalyst signals, making them indistinguishable from the baseline.
Recommendation: Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) with microwave digestion (using
/) for accurate quantification down to ppb levels.
Module 2: Purification Protocols
Protocol A: The "Acid-Termination" Method (Gold Standard)
Best for: Meeting strict parenteral limits (<60 ppm) for PLGA, PLA, and PCL.
Principle: This method uses a mild acid to protonate the chain-end alkoxide, releasing the tin as a soluble salt which remains in the supernatant during precipitation.
Glacial Acetic Acid or dilute HCl (Quenching Agent)
Methanol or Cold Diethyl Ether (Non-solvent)
Step-by-Step Workflow:
Dissolution: Dissolve the crude polymer in DCM at a concentration of 10–15% w/v.
Acidolysis (Critical Step):
Add Glacial Acetic Acid (1.5 molar equivalents relative to the catalyst used).
Alternative: For stubborn residues, use 0.1M HCl in Methanol (1% v/v of total solution).
Reaction Time: Stir vigorously for 30–60 minutes at room temperature. This allows time for the
to displace the at the chain end.
Precipitation:
Add the polymer solution dropwise into a 10x excess of cold Methanol (chilled to -20°C).
Note: The tin salt (Tin Acetate or Tin Chloride) is highly soluble in methanol and will not precipitate.
Wash: Filter the polymer and wash the filter cake with fresh Methanol (3x).
Drying: Vacuum dry at ambient temperature to remove residual solvents.
Protocol B: Chelation Extraction (For Large Scale)
Best for: Industrial scale-up where huge volumes of methanol are cost-prohibitive.
Dissolution: Dissolve polymer in a water-immiscible solvent (DCM or Ethyl Acetate).
Chelation Wash:
Prepare an aqueous solution of EDTA (0.1 M) or Tartaric Acid .
Perform a liquid-liquid extraction (wash the organic phase with the aqueous chelant solution).
Separation: The chelator binds extracted Tin, pulling it into the aqueous phase.
Recovery: Dry the organic phase over
, concentrate, and precipitate once.
Module 3: Visualization of Workflows
Figure 1: Purification Logic Flow
Caption: Decision logic for selecting the correct purification route based on residual Sn levels.
Module 4: Troubleshooting & FAQs
Q: My polymer molecular weight (Mw) dropped after the Acid-Wash. What happened?A: You likely used an acid that was too strong or exposed it for too long.
Cause: Polyester backbones (PLGA/PLA) are susceptible to acid-catalyzed hydrolysis.[2]
Fix: Switch from HCl to Glacial Acetic Acid (weaker acid). Reduce stirring time to 15 minutes. Ensure the precipitation solvent (Methanol) is anhydrous to prevent hydrolysis during the wash.
Q: The polymer turned yellow after drying.A: Yellowing often indicates oxidation of residual Tin(
) to Tin() or degradation of the polymer.
Fix: Perform all purification steps under an inert atmosphere (
or Argon). Add a radical scavenger (e.g., BHT) during the dissolution step if the polymer is highly sensitive.
Q: Regulatory Limits: What are the target numbers?A: Refer to the table below for ICH Q3D limits. Note that Tin is a Class 3 element.[3]
Route of Administration
PDE (Permitted Daily Exposure)
Concentration Limit (assuming 10g daily dose)
Oral
6000 µ g/day
600 ppm
Parenteral (Injectable)
600 µ g/day
60 ppm
Inhalation
600 µ g/day
60 ppm
Note: For pediatric or high-dose formulations, calculate limits based on the specific PDE, not just the concentration.
References
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[4][5][6] (2019).[7] Available at: [Link]
Kricheldorf, H. R. "Syntheses of Biodegradable and Biocompatible Polymers by Means of Bismuth Catalysts." Chemical Reviews, 109(11), 5579–5594. (Demonstrates the covalent nature of metal-alkoxide chain ends). Available at: [Link]
Xiao, Y., et al. "Removal of residual catalyst from poly(L-lactide) by complexation-precipitation method." Journal of Applied Polymer Science. (Discusses the use of chelating agents for Sn removal). Available at: [Link]
improving the performance of di-n-butylbis(1-thioglycerol)tin as a PVC stabilizer
Product Code: DBT-TG-STAB | CAS: 252249-04-0 / 78-04-6 (Component based)[1] Welcome to the Advanced Application Guide for Di-n-butylbis(1-thioglycerol)tin . This center is designed for researchers and formulation scienti...
Welcome to the Advanced Application Guide for Di-n-butylbis(1-thioglycerol)tin . This center is designed for researchers and formulation scientists requiring high-clarity, high-performance stabilization in rigid and semi-rigid PVC matrices.[1]
Unlike standard thioglycolates, the 1-thioglycerol ligand provides unique polarity and clarity profiles but introduces specific challenges regarding hydrophilicity and processability.[1] This guide addresses those nuances directly.
Module 1: Thermal Stability & Color Hold
The Core Challenge: Balancing early color retention (whiteness) with long-term stability (preventing "blackening").[2]
Q: My PVC formulation exhibits excellent initial clarity but suffers from sudden, catastrophic blackening during extended processing. Why?
A: You are experiencing "Lewis Acid Catalyzed Unzipping."
The Mechanism: As the stabilizer functions, it exchanges its thioglycerol ligands for chlorine atoms removed from the PVC chain. This generates Dibutyltin Dichloride (Bu2SnCl2) .[1]
The Problem: Bu2SnCl2 is a strong Lewis acid. Once the free thioglycerol reservoir is exhausted, this byproduct actively catalyzes the dehydrochlorination of PVC, causing the "zipper" effect (rapid blackening).
Corrective Action:
Buffer the Acid: Incorporate a co-stabilizer that neutralizes Lewis acids without displacing the tin.
Protocol: Add 0.2–0.5 phr of Hydrotalcite (LDH) . It traps Cl- ions in its interlayer space, delaying the catalytic phase.[1]
Q: I see a gradual yellowing immediately after fusion, even before long-term degradation. How do I fix this?
A: This indicates inefficient substitution of allylic chlorines or oxidation of the thioglycerol ligand.
The Fix: Introduce a Synergistic Phosphite .
Why: Phosphites (e.g., Tris(nonylphenyl) phosphite or alkyl-aryl phosphites) chelate the tin chlorides and decompose trace hydroperoxides formed during processing.[1]
Recommendation: Add 0.5–1.0 phr of an organic phosphite . This creates a "regenerative" cycle where the phosphite sacrifices itself to protect the tin center.
Module 2: Optical Clarity & Water Whitening
The Core Challenge: The 1-thioglycerol ligand contains hydroxyl (-OH) groups, making it more hydrophilic than isooctyl thioglycolate.
Q: My medical tubing is crystal clear when dry but turns hazy/white when exposed to moisture or steam sterilization. Is the stabilizer failing?
A: The stabilizer is chemically stable, but you are seeing Water Whitening .
The Cause: The hydroxyl groups on the thioglycerol ligand attract water molecules into the PVC matrix. These water micro-domains scatter light, causing haze.[1]
Troubleshooting Protocol:
Hydrophobic Shielding: Increase the ratio of external lubricant (e.g., Oxidized Polyethylene Wax) slightly to seal the surface.
Ligand Modification: If the application permits, blend DBT-TG with a more hydrophobic stabilizer (e.g., Dibutyltin Dilaurate) at a 70:30 ratio to disrupt the hydrophilic network.
Check Plasticizer: Ensure your plasticizer (e.g., DOTP or TOTM) is highly compatible; void spaces between polymer and plasticizer accumulate water.[1]
Module 3: Visualizing the Stabilization Logic
The following diagram maps the Frye-Horst Mechanism (the primary mode of action) and the critical failure points you must control.
Caption: The Frye-Horst mechanism showing how Phosphite synergists intervene to prevent Lewis Acid catalysis (Yellow node) from causing degradation.
Module 4: Validated Experimental Protocols
To verify improvements in your formulation, use these self-validating protocols.
Protocol A: Static Thermal Stability (Congo Red & Oven Test)
Purpose: To determine the "induction time" before HCl release becomes critical.
Step
Action
Technical Note
1
Sample Prep
Cut milled PVC sheets (0.5mm thick) into 2x2 cm strips.
2
Oven Setup
Preheat Mathis oven or forced-air oven to 190°C ± 1°C .
3
Loading
Place strips on a rotating carousel tray.
4
Sampling
Remove one strip every 10 minutes .
5
Analysis
Mount strips on white card. Measure Yellowness Index (YI) using a colorimeter (ASTM E313).
6
Failure Point
The time at which the sample turns black is the Stability Time.
Degradation Time: The point where torque suddenly rises (cross-linking). Target: >20 minutes for stable processing.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose formulation failures quickly.
Caption: Diagnostic flow for isolating chemical vs. mechanical formulation errors.
References & Authoritative Grounding
Frye, A. H., & Horst, R. W. (1959).[1] The Mechanism of Polyvinyl Chloride Stabilization by Barium, Cadmium, and Zinc Carboxylates. Journal of Polymer Science. (Foundational mechanism applicable to metal-soap/displacement stabilization).[1]
ASTM International. (2020).[1] ASTM D4202-02: Standard Test Method for Thermal Stability of Poly(Vinyl Chloride) (PVC) Resin.[1] (Protocol standard for Congo Red/Thermal stability).[1]
Arkis, E., & Balköse, D. (2005).[1] Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Polymer Degradation and Stability.[2][3][4][5][6][7][8][9] (Specific data on thioglycolate/tin interactions).[1]
Grossman, R. F. (2008).[1] Mixed Metal Vinyl Stabilizer Synergism. Journal of Vinyl and Additive Technology. (Source for phosphite/hydrotalcite synergism concepts).
Navigating the Landscape of PVC Stabilization: A Comparative Guide to Alternatives for Di-n-butylbis(1-thioglycerol)tin
In the realm of Poly(vinyl chloride) (PVC) formulation, the selection of an appropriate heat stabilizer is paramount to ensure the material's integrity during high-temperature processing and to guarantee the longevity of...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of Poly(vinyl chloride) (PVC) formulation, the selection of an appropriate heat stabilizer is paramount to ensure the material's integrity during high-temperature processing and to guarantee the longevity of the final product. For years, organotin compounds, such as di-n-butylbis(1-thioglycerol)tin, have been a cornerstone of PVC stabilization, prized for their exceptional efficiency.[1][2] However, a confluence of regulatory pressures, environmental considerations, and a drive for more sustainable solutions has spurred significant research and development into viable alternatives.[3][4] This guide provides an in-depth, objective comparison of the primary alternatives to di-n-butylbis(1-thioglycerol)tin, offering a comprehensive resource for researchers, scientists, and product development professionals.
The Imperative for PVC Stabilization: A Brief Overview
PVC's inherent thermal instability is a well-documented challenge. When subjected to the elevated temperatures required for processes like extrusion and injection molding, PVC undergoes a degradation process known as dehydrochlorination.[5][6][7] This autocatalytic reaction releases hydrogen chloride (HCl), which further accelerates the degradation, leading to discoloration, embrittlement, and a catastrophic loss of mechanical properties.[5][7] Heat stabilizers are crucial additives that mitigate this degradation through several mechanisms, including scavenging HCl, replacing unstable chlorine atoms on the PVC backbone, and interrupting the formation of color-imparting polyene sequences.[5][8]
Organotin Stabilizers: The Benchmark
Organotin stabilizers, particularly mercaptides like di-n-butylbis(1-thioglycerol)tin, are highly effective due to their ability to both scavenge HCl and replace labile allylic chlorine atoms on the PVC chain with more stable thio-groups.[9][10] This dual-action mechanism provides excellent early color hold and long-term stability.[2][11] However, concerns over the potential toxicity of certain organotin compounds have driven the search for safer, yet equally effective, alternatives.[3][4]
A Comparative Analysis of Key Alternatives
The following sections delve into the primary classes of alternative PVC stabilizers, comparing their performance characteristics, mechanisms of action, and providing supporting experimental insights.
Mixed Metal Stabilizers: The Versatile Workhorses
Mixed metal stabilizers, predominantly Calcium-Zinc (Ca/Zn) and Barium-Zinc (Ba/Zn) systems, have emerged as popular lead-free alternatives.[12][13] These are complex formulations, often proprietary, that rely on a synergistic interaction between different metal soaps.[12][14]
Mechanism of Action: The stabilization mechanism of mixed metal systems is a cooperative process. The more reactive metal soap (e.g., zinc stearate) reacts with the labile chlorine atoms on the PVC chain, preventing the initiation of dehydrochlorination. The resulting metal chloride (e.g., zinc chloride) is then neutralized by the less reactive metal soap (e.g., calcium stearate), which also acts as an HCl scavenger.[14][15] This synergistic relationship is crucial for preventing the "zinc burning" phenomenon, a rapid and catastrophic degradation caused by the accumulation of zinc chloride.[15]
Experimental Data Summary: Studies have shown that while traditional Ca/Zn systems may not match the long-term stability of organotins, the incorporation of co-stabilizers like polyols, β-diketones, and phosphites can significantly enhance their performance.[15][22] For instance, the addition of a β-diketone can improve the initial color of a Ca/Zn stabilized PVC formulation.[15]
Lead-Based Stabilizers: The Legacy Option
Lead-based stabilizers, such as tribasic lead sulfate and dibasic lead phosphite, have a long history of use in PVC, particularly in applications like pipes and window profiles.[17][23]
Mechanism of Action: Lead stabilizers are highly effective HCl scavengers.[18][23] They react with HCl to form stable, insoluble lead chloride, thus preventing the autocatalytic degradation of PVC.[23] They also offer excellent electrical insulation properties and a wide processing window.[1][17]
Performance and Limitations: While lead stabilizers provide exceptional thermal stability and are cost-effective, their use is severely restricted in many parts of the world due to the high toxicity of lead and the associated environmental and health risks.[17][18][19][24] Consequently, they are not considered a viable alternative in many applications, especially those involving human contact.
Organic-Based Stabilizers (OBS): The Future-Forward Choice
Organic-based stabilizers represent a newer and increasingly important class of PVC stabilizers, offering a metal-free or metal-reduced alternative.[20][21] This category includes compounds like uracil derivatives, hindered amines, and certain organic salts.[25][26]
Mechanism of Action: The stabilization mechanisms of OBS are diverse and depend on the specific chemistry. Many OBS compounds function as HCl scavengers.[20] Some, like uracil derivatives, can also participate in Diels-Alder reactions with the polyene sequences, effectively bleaching the discolored polymer.[27] The lone pair of electrons on nitrogen atoms in many organic stabilizers allows them to efficiently capture HCl.[26]
PVC Degradation and Stabilization Mechanism
Caption: Simplified mechanism of PVC degradation and the points of intervention by different stabilizer types.
Performance and Experimental Insights: Research has demonstrated that certain OBS formulations can provide thermal stability comparable to, and in some cases exceeding, that of traditional lead and Ca/Zn systems.[20][21] A comparative study showed that an OBS-stabilized PVC exhibited a longer retention time for the initial color change compared to PVC stabilized with lead or Ca/Zn systems.[20][21] Furthermore, the impact strength of the PVC/OBS formulation was found to be higher than that of the PVC/Pb and PVC/CaZn counterparts.[21]
Experimental Protocols for Stabilizer Evaluation
To objectively compare the performance of different stabilizer systems, standardized testing methodologies are crucial.
Static Heat Stability Test (Oven Aging)
Methodology:
Prepare PVC sheets (typically 1 mm thick) containing the stabilizer system to be evaluated, following a standardized formulation and processing procedure.
Place the prepared sheets in a forced-air oven at a specified temperature (e.g., 180°C or 200°C).[28][29]
At regular intervals, remove a sample from the oven.
Visually assess the color change of the samples over time, or use a spectrophotometer to quantify the yellowness index.
The time taken for the sample to reach a defined level of discoloration is recorded as the static stability time.
Dynamic Heat Stability Test (Torque Rheometer)
Methodology:
Introduce a defined amount of the PVC compound into the heated mixing chamber of a torque rheometer (e.g., Brabender or Haake).[27][30]
Set the chamber temperature and rotor speed to simulate processing conditions.
Record the torque and temperature as a function of time.
The stability time is determined as the point at which a sharp increase in torque is observed, indicating the onset of cross-linking and severe degradation.[27][31]
Conclusion
The landscape of PVC stabilization is evolving, driven by a commitment to safety and sustainability. While di-n-butylbis(1-thioglycerol)tin and other organotin stabilizers remain highly effective, a range of viable alternatives are now available. Mixed metal stabilizers, particularly advanced Ca/Zn formulations, offer a balanced performance profile and are a popular choice for many applications. Organic-based stabilizers represent the next generation of PVC stabilization, providing excellent performance with a favorable environmental profile. The phasing out of lead-based stabilizers continues due to significant health and environmental concerns.
The optimal choice of a stabilizer system is not a one-size-fits-all decision. It requires a thorough understanding of the specific application requirements, processing conditions, and regulatory landscape. By leveraging the comparative data and experimental methodologies outlined in this guide, researchers and formulators can make informed decisions to develop robust, durable, and sustainable PVC products.
References
Jubsilp, C., Asawakosinchai, A., Mora, P., Saramas, D., & Rimdusit, S. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Polymers, 13(2), 257. [Link]
Folarin, O. M., & Sadiku, E. R. (2011). Thermal stabilizers for poly(vinyl chloride): A review. International Journal of Physical Sciences, 6(18), 4323-4330. [Link]
Iranian Chemical Engineering Journal. (2022). Study of thermal degradation mechanisms and stability in poly (vinyl chloride). Iranian Chemical Engineering Journal. [Link]
TopJoy Chemical. (n.d.). Lead Based PVC Stabilizers Applications Advantages and Limitations. [Link]
Goldstab Organics. (n.d.). Heat Stabilizers for PVC: A Comprehensive Guide. [Link]
Folarin, O. M., & Sadiku, E. R. (2011). Thermal stabilizers for poly(vinyl chloride): A review. ResearchGate. [Link]
Wuxi Jubang Auxiliaries Co., Ltd. (2025). What are the advantages and disadvantages of lead salt stabilizers in the processing of PVC products?. [Link]
International Journal of Research. (2014). A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). International Journal of Research, 1(6). [Link]
JUBANG. (2020). PVC Stabilizer | Advantages And Disadvantages Of Lead Salt Stabilizer. [Link]
TopJoy Chemical. (2025). Calcium Zinc Stabilizer Performance in Modern Manufacturing. [Link]
Al-Mulla, S. D. (2023). Investigating the role of different stabilizers of PVCs by using a torque rheometer. Open Chemistry, 21(1). [Link]
Iván, B. (1996). Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). In ACS Symposium Series (Vol. 69, pp. 195-213). American Chemical Society. [Link]
Jubsilp, C., Asawakosinchai, A., Mora, P., Saramas, D., & Rimdusit, S. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. PMC. [Link]
Baisha Chemicals. (n.d.). What is the Best Stabilizer for PVC: Top Choices Explained. [Link]
Ghasemzadeh-Barvarz, M., & Davachi, S. M. (2022). Experimental study and comparative assessment on heat stabilized UPVC parts based on alternative standard test methods. Advanced Sciences and Technology, 1(1), 1-10. [Link]
Scientific.Net. (n.d.). Organic Based Heat Stabilizers for PVC: A Safer and more Environmentally Friendly Alternatives. [Link]
Bacaloglu, R., & Fisch, M. H. (1994). Mechanism of the thermal stabilization of poly(vinyl chloride) with metal carboxylates and epoxy plasticizers. Journal of Vinyl and Additive Technology, 16(4), 247-257. [Link]
PVC Stabilizer. (n.d.). Calcium Zinc or Tin Stabilizer Which Works Better for Your PVC Applications. [Link]
Baisha Chemicals. (n.d.). PVC Stabilizer Composition and Manufacturing Process. [Link]
Fox, V. W., Hendricks, J. G., & Ratti, H. J. (1949). Degradation and Stabilization of Polyvinyl Chloride. Industrial & Engineering Chemistry, 41(8), 1774-1779. [Link]
Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC. [Link]
Goldstab Organics. (n.d.). Tips for selecting heat stabilizers for PVC. [Link]
TopJoy Chemical. (n.d.). Metal Soap Stabilizers in PVC Processing Their Role and Mechanism. [Link]
Rallychem. (n.d.). Evaluation method for thermal stability of PVC heat stabilizer. [Link]
ResearchGate. (2016). Organic Based Heat Stabilizers for PVC: A Safer and more Environmentally Friendly Alternatives. [Link]
Faith Industries Ltd. (2023). Calcium Zinc Stabilizers for PVC: A Comprehensive Guide. [Link]
MDPI. (n.d.). Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity. [Link]
Faith Industries Ltd. (2024). Calcium Zinc Stabilizers for PVC: A Comprehensive Guide-1. [Link]
ResearchGate. (n.d.). Preparation and performance of PVC long‐term heat stabilizer based on the synergistic effect of uracil and metal complexes. [Link]
incachem. (2025). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. [Link]
Liu, Y., et al. (2022). The Facile Strategy of Improving the Long-Term Stability of Highly Transparent Polyvinyl Chloride by Introducing Unsaturated Zn Oleate and Uracil Derivatives. Polymers, 14(7), 1448. [Link]
American Elements. (n.d.). Di-n-butylbis(1-thioglycerol)tin. [Link]
Arkis, E. (2007). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications (pp. 312-324). John Wiley & Sons, Ltd. [Link]
TopJoy Chemical. (n.d.). Tin Stabilizers for PVC Properties Performance Applications. [Link]
comparing the catalytic efficiency of tin and bismuth compounds in polymerization
Executive Summary The transition from organotin catalysts to bismuth-based alternatives is a critical shift in polymer chemistry, driven primarily by regulatory pressure (REACH Annex XVII) and the principles of Green Che...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition from organotin catalysts to bismuth-based alternatives is a critical shift in polymer chemistry, driven primarily by regulatory pressure (REACH Annex XVII) and the principles of Green Chemistry. While tin compounds like Dibutyltin Dilaurate (DBTDL) and Stannous Octoate (Sn(Oct)₂) have long been the industry standard for their versatility and balanced catalytic profiles, bismuth compounds offer distinct advantages in selectivity and toxicity.[1]
This guide objectively compares these two catalyst families, focusing on Polyurethane (PU) synthesis and Ring-Opening Polymerization (ROP) of polyesters (e.g., PLA). It provides experimental protocols and mechanistic insights to assist researchers in optimizing catalyst selection.
Mechanistic Comparison: Coordination-Insertion
Both tin and bismuth catalysts operate primarily via a Lewis Acid mechanism, specifically the coordination-insertion pathway. However, their electronic differences dictate their selectivity.
Tin (Sn): Acts as a moderate Lewis acid. It effectively activates both the isocyanate (electrophile) and the polyol (nucleophile). In PU systems, it catalyzes both the gelling reaction (NCO-OH) and the blowing reaction (NCO-H₂O) with moderate selectivity.
Bismuth (Bi): Exhibits higher Lewis acidity and a larger metal center. Bi carboxylates show high selectivity for the gelling reaction (NCO-OH) over the water reaction, making them superior for non-foaming applications (coatings, elastomers) where bubble formation (CO₂) is a defect.
Diagram 1: General Coordination-Insertion Mechanism
The following diagram illustrates the activation of the isocyanate by the metal center, followed by the nucleophilic attack of the alcohol.
Caption: Simplified coordination-insertion cycle. The metal center activates the isocyanate carbonyl, facilitating nucleophilic attack by the alcohol.
Performance Matrix: Tin vs. Bismuth
The following table synthesizes experimental data comparing standard tin catalysts (DBTDL, Sn(Oct)₂) with bismuth alternatives (Bi Carboxylates, Bi Triflate).
Variable. Bi Carboxylates often require 1.5–2x loading to match Sn speed.[1] Bi Triflate is significantly faster (super-acidic).
Selectivity (NCO-OH)
Moderate. Catalyzes both gelling (polymer) and blowing (CO₂) reactions.
High. Preferentially catalyzes gelling.[1] Minimal CO₂ generation in moisture-rich environments.
Hydrolytic Stability
High. Stable in water-borne systems (e.g., DBTDL).
Low. Bi carboxylates hydrolyze and precipitate in water (deactivation). Exception: Bi Triflate is water-soluble.[2]
Pot Life
Long. Often exhibits "delayed action" behavior.[3]
Short. Fast initial cure (snap-cure). Requires "blocking" ligands (e.g., thiols) to extend pot life.
Toxicity (REACH)
Restricted. Reprotoxic (Cat 1B), mutagenic. Heavily regulated under REACH Annex XVII.
Safe. Generally low toxicity.[1] Bi compounds are used in pharmaceuticals (e.g., Pepto-Bismol).[1]
Cure Profile
Through-Cure. Good depth of cure.
Surface-Cure. Can lead to "skinning" if not balanced with a through-cure catalyst (e.g., Zinc).
Experimental Protocol: Kinetic Monitoring
To objectively compare catalytic efficiency, researchers should monitor the disappearance of the characteristic functional group (e.g., Isocyanate -NCO peak at ~2270 cm⁻¹) over time.
Protocol: In-Situ FTIR Kinetic Study
Objective: Determine the observed rate constant (
) for a PU gelling reaction.
Preparation:
Prepare a 1.0 M solution of Phenyl Isocyanate in dry Toluene.
Prepare a 1.0 M solution of n-Butanol in dry Toluene.
Prepare catalyst solutions (DBTDL and Bi Neodecanoate) at 0.1 mol% relative to reactants.
Setup:
Equip a reaction vessel with a magnetic stirrer and an in-situ FTIR probe (e.g., ReactIR).
Thermostat the vessel to 25°C ± 0.1°C.
Initiation:
Add the Isocyanate solution to the vessel.
Start FTIR data acquisition (1 spectrum/15 sec).
Inject the Alcohol solution and mix for 60 seconds (Background).
Inject the Catalyst solution (
).
Data Analysis:
Track the absorbance area of the -NCO peak (2270 cm⁻¹).
Plot
vs. time.
The slope of the linear region represents
.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for kinetic analysis using in-situ spectroscopy.
Case Studies
A. Polyurethane Elastomers (Non-Foamed)
Challenge: Avoiding bubbles (CO₂) caused by moisture reaction.
Tin (DBTDL): Often requires molecular sieves to remove water, as it will catalyze the NCO-H₂O reaction, leading to pinholes in the final coating.
Bismuth (Bi Neodecanoate): The superior choice.[1] Its high selectivity for NCO-OH means it ignores trace moisture, resulting in defect-free, bubble-free films.
Note: In high-humidity environments, Bi carboxylates may lose activity over time due to hydrolysis of the catalyst itself.
B. Ring-Opening Polymerization (PLA)
Challenge: Achieving high Molecular Weight (MW) with low polydispersity (PDI).
Tin (Sn(Oct)₂): The gold standard. It produces high MW PLA (>100 kDa) with excellent control. It is FDA-approved for certain food-contact applications despite toxicity concerns.
Bismuth (Bi Triflate): A potent "green" alternative. It exhibits extremely fast kinetics (often faster than Sn) but can be difficult to control, leading to broader PDI or transesterification side reactions if not stopped precisely.
References
MDPI (2021). Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam.
[Link]
RSC Advances (2021). Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts.
[Link]
Patcham (2024). Metal-Based Catalysts for Polyurethanes and Polyisocyanurates.
[Link]
performance comparison of organotin mercaptides and carboxylates as PVC stabilizers
A Senior Application Scientist's In-Depth Analysis of Performance, Mechanisms, and Experimental Validation In the realm of Polyvinyl Chloride (PVC) formulation, the choice of a heat stabilizer is paramount to ensuring pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Analysis of Performance, Mechanisms, and Experimental Validation
In the realm of Polyvinyl Chloride (PVC) formulation, the choice of a heat stabilizer is paramount to ensuring processability and the long-term durability of the final product. Among the most effective classes of PVC stabilizers are organotin compounds, which are broadly categorized into mercaptides and carboxylates. This guide provides a comprehensive performance comparison of these two critical additives, grounded in their chemical mechanisms and supported by established experimental methodologies, to empower researchers and drug development professionals in making informed material science decisions.
The Imperative of PVC Stabilization
PVC, in its unadulterated state, is highly susceptible to thermal degradation at the temperatures required for processing (typically above 160°C). This degradation involves the autocatalytic elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences.[1] These polyenes absorb visible light, causing a cascade of undesirable effects including severe discoloration (yellowing to blackening), embrittlement, and a catastrophic loss of mechanical properties.[2][3] The primary role of a heat stabilizer is to mitigate these degradative pathways.
Unraveling the Stabilization Mechanisms
Both organotin mercaptides and carboxylates function through a multi-faceted approach to protect the PVC matrix. The core of their efficacy lies in two primary functions:
HCl Scavenging: Both classes of stabilizers readily react with and neutralize the HCl released during the initial stages of degradation.[2] This is a critical step as it prevents the autocatalytic "unzipping" of the polymer chain.
Substitution of Labile Chlorine Atoms: A key preventative measure is the replacement of unstable allylic chlorine atoms on the PVC backbone with more thermally stable ligands from the organotin stabilizer.[2] This effectively "repairs" defect sites in the polymer, inhibiting the initiation of dehydrochlorination.
The fundamental difference in performance between organotin mercaptides and carboxylates stems from the nature of the bond between the tin atom and its organic ligand (sulfur in mercaptides, oxygen in carboxylates).[4]
Organotin Mercaptides: The Vanguard of Heat Stability
Organotin mercaptides are renowned for their exceptional heat stabilizing efficiency.[5] The tin-sulfur bond in these compounds is highly effective at displacing the labile chlorine atoms in the PVC structure. This rapid and efficient substitution provides excellent early color and color retention during high-temperature processing.[4][6] Tin mercaptoester stabilizers have also been shown to lower the melt viscosity of PVC more effectively than their carboxylate counterparts.[7]
Figure 1: Stabilization of PVC by Organotin Mercaptide.
Organotin Carboxylates: Champions of Weatherability
Organotin carboxylates, while generally less potent as heat stabilizers compared to mercaptides, offer a distinct and crucial advantage: superior light and weathering stability.[4][6] The tin-oxygen bond is less susceptible to degradation by UV radiation, making these stabilizers the preferred choice for outdoor applications such as window profiles, siding, and fencing.[8] For applications demanding both processability and long-term outdoor performance, formulations often employ a synergistic blend of mercaptide and carboxylate stabilizers.[2]
Figure 2: Stabilization of PVC by Organotin Carboxylate.
Performance Comparison: A Data-Driven Overview
The selection of an organotin stabilizer is dictated by the specific processing conditions and end-use requirements of the PVC product. The following tables summarize the typical performance characteristics, with illustrative data reflecting common industry observations.
Table 1: Thermal Stability Performance
Performance Metric
Organotin Mercaptide (e.g., Methyl Tin Mercaptide)
Organotin Carboxylate (e.g., Dibutyltin Maleate)
Test Method
Static Heat Stability (180°C)
Time to First Discoloration (min)
25 - 35
15 - 25
ASTM D2115
Congo Red Test (min)
40 - 60
25 - 40
ISO 182-1
Dynamic Heat Stability (Torque Rheometer)
-
Stability Time (min)
15 - 25
10 - 18
-
Table 2: Optical and Weathering Performance
Performance Metric
Organotin Mercaptide
Organotin Carboxylate
Test Method
Initial Color (Yellowness Index)
Excellent (Low YI)
Good (Slightly Higher YI)
ASTM E313
Transparency (Haze %)
Excellent (Low Haze)
Good to Excellent
ASTM D1003
Gloss Retention (after UV exposure)
Fair to Good
Excellent
ASTM D523
Weatherability
Poor to Fair
Excellent
Outdoor Exposure/Accelerated Weathering
Experimental Protocols for Performance Validation
To ensure the scientific integrity of performance claims, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to evaluate PVC stabilizers.
Static Thermal Stability: Oven Aging (ASTM D2115)
This method provides a comparative assessment of a PVC compound's resistance to heat-induced discoloration.[9]
Protocol:
Specimen Preparation: Prepare PVC sheets of a specified thickness (e.g., 0.8 mm) containing the stabilizer to be tested, typically at a concentration of 1.5-2.0 phr (parts per hundred resin).[9][10]
Oven Setup: Preheat a forced-air circulating oven to the test temperature (e.g., 180°C ± 1°C).
Exposure: Place the PVC specimens on a wire rack in the oven, ensuring they are not in contact with each other.
Observation: At regular intervals (e.g., every 10 minutes), remove a specimen from the oven.
Evaluation: Compare the color of the heated specimens against an unheated control sample. The time at which a distinct color change is observed is recorded as the stability time.
Static Thermal Stability: Congo Red Test (ISO 182-1)
This test determines the time until the evolution of acidic decomposition products (HCl) from a heated PVC sample.[11][12]
Protocol:
Sample Preparation: Place a specified amount of the PVC compound (e.g., 50 mg) into a glass test tube.[12]
Indicator Paper: Insert a strip of Congo Red indicator paper into a smaller glass tube, which is then placed in the stopper of the test tube, positioned a set distance above the sample.[12]
Heating: Immerse the test tube in a thermostatically controlled oil bath at the desired temperature (e.g., 180°C).[12]
Endpoint: Record the time taken for the Congo Red paper to change color from red to blue, which indicates the presence of HCl.[11] This time is the thermal stability time.
Yellowness Index (YI) Measurement (ASTM E313)
This instrumental method quantifies the degree of yellowness in a plastic sample.
Protocol:
Instrument Calibration: Calibrate a spectrophotometer or colorimeter according to the manufacturer's instructions using a certified white standard.
Sample Measurement: Place the PVC specimen (before and after heat aging) in the instrument's measurement port.
Data Acquisition: The instrument measures the tristimulus values (X, Y, Z) of the sample.
Calculation: The Yellowness Index is calculated using the appropriate formula as defined in ASTM E313. A lower YI value indicates better color stability.
Figure 3: Experimental Workflow for PVC Stabilizer Comparison.
Conclusion and Future Outlook
The choice between organotin mercaptides and carboxylates is a nuanced decision that hinges on a thorough understanding of the application's demands. Organotin mercaptides are the stabilizers of choice for applications requiring superior heat stability and processability, particularly for rigid PVC.[7] Conversely, organotin carboxylates are indispensable for products that demand long-term weather resistance and photostability.[8]
The ongoing development in the field of PVC stabilizers is focused on creating hybrid systems that offer a balanced performance profile, as well as addressing regulatory pressures and the growing demand for more sustainable and non-toxic solutions.[13] As material science continues to evolve, a deep understanding of the fundamental chemistry and rigorous experimental validation will remain the cornerstones of successful PVC formulation.
References
ASTM D523-14(2018) Standard Test Method for Specular Gloss. ASTM International. [Link]
NBchao.Com. ASTM D2115-22 《Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions》 Related products. [Link]
AHP PLASTIK MAKINA. ISO 182-1 Congo Red Test Method- Testing Equipment. [Link]
HBGX Chemical. Thermal Stability Test for PVC: Ensuring Durable and Safe PVC Products. [Link]
iTeh Standards. ISO 182-1:1990 - Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method. [Link]
Bisley International LLC. The Role of Tin Stabilizers in PVC Manufacturing. [Link]
CHNSpec. ASTM D1003 Standard Tests for Haze and Transmittance. [Link]
ASTM D1003-00, Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics, ASTM International, West Conshohocken, PA, 2000. [Link]
Google Patents.
ANSI Webstore. ASTM D1003-00 - Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics. [Link]
International Journal of Latest Research in Science and Technology. A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). [Link]
Jubsilp, C., Asawakosinchai, A., Mora, P., Saramas, D., & Rimdusit, S. (2022). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. Polymers, 14(1), 133.
Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosph
The Paradigm Shift in Polyurethane Catalysis: A Comparative Guide to Non-Tin Catalysts vs. Di-n-butylbis(1-thioglycerol)tin
Introduction: The Catalyst's Crucial Role and the Push for Innovation Polyurethane (PU) coatings are ubiquitous, prized for their unique combination of durability, flexibility, and chemical resistance.[1][2] The remarkab...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Catalyst's Crucial Role and the Push for Innovation
Polyurethane (PU) coatings are ubiquitous, prized for their unique combination of durability, flexibility, and chemical resistance.[1][2] The remarkable properties of these coatings are the result of a finely tuned polymerization reaction between a polyol and an isocyanate, a reaction that rarely proceeds at a practical rate without catalytic intervention.[2][3] For decades, organotin compounds, particularly dibutyltin (DBT) derivatives like dibutyltin dilaurate (DBTDL), have been the industry's workhorse catalysts due to their high efficiency and reliable performance.[2][4] However, mounting regulatory pressure and toxicological concerns regarding organotins have created an urgent need for safer, yet equally effective, alternatives.[3][4][5]
This guide provides an in-depth, data-driven comparison of emerging non-tin catalysts—specifically those based on bismuth, zinc, and zirconium—against a representative organotin catalyst, di-n-butylbis(1-thioglycerol)tin. We will delve into the mechanistic underpinnings of these catalysts, present comparative experimental data on their performance in a model 2K solvent-borne PU coating system, and provide detailed protocols for researchers to validate these findings. Our objective is to equip formulators with the critical insights needed to navigate the transition to next-generation, sustainable catalyst technologies without compromising performance.
Part 1: Understanding the Catalysts
The Incumbent: Di-n-butylbis(1-thioglycerol)tin and Organotin Catalysis
Organotin compounds like di-n-butylbis(1-thioglycerol)tin function primarily as Lewis acid catalysts.[6] The tin center coordinates with the electronegative oxygen atom of the isocyanate's N=C=O group.[2] This coordination polarizes the isocyanate, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[6] This mechanism is highly efficient, providing excellent control over the urethane-forming (gelling) reaction.[6][7]
Advantages:
High Catalytic Activity: Effective at very low concentrations.[5]
Strong Gel Reaction: Strongly promotes the primary isocyanate-polyol reaction.[3]
Reliability: Predictable and consistent performance across a wide range of formulations.[4][5]
Disadvantages:
Toxicity: Classified as toxic, with increasing regulatory restrictions.[3][5]
Environmental Concerns: Potential for environmental persistence and harm.[5]
Limited Selectivity: Can also catalyze the unwanted isocyanate-water reaction, leading to CO2 generation (gassing), which is problematic in moisture-sensitive or waterborne systems.[6]
The Challengers: A New Generation of Non-Tin Catalysts
Driven by the need to replace organotins, research has focused on metal carboxylates and chelates that are more benign from a toxicological standpoint.[4][8]
Bismuth-Based Catalysts (e.g., Bismuth Neodecanoate): Bismuth catalysts are gaining significant traction as viable DBTL replacements.[9] They are highly selective towards the isocyanate-polyol reaction over the isocyanate-water reaction, which is a key advantage.[5][10] This selectivity minimizes side reactions like the formation of allophanates and biurets.[10] While highly active, they can be sensitive to hydrolysis, meaning their performance can be affected by moisture in the system.[2]
Zinc-Based Catalysts (e.g., Zinc Octoate): Zinc compounds are known for promoting a more balanced reaction profile, often with a delayed-action mechanism.[3][11] This provides a longer pot life, which is advantageous for industrial applications requiring extended working times.[11] Zinc catalysts are considered a safer alternative to organotins and do not release harmful VOCs.[11]
Zirconium-Based Catalysts (e.g., Zirconium Octoate, Zirconium Diketonate): Zirconium catalysts exhibit unusually high selectivity for the isocyanate-polyol reaction, making them excellent candidates for waterborne PU systems where minimizing the water-isocyanate reaction is critical.[6] This high selectivity leads to less gassing, longer pot life, and improved gloss compared to DBTDL in such systems.[6] They also offer lower toxicity and better UV stability compared to traditional tin catalysts.
Below is a diagram illustrating the fundamental Lewis acid catalytic mechanism common to these metal-based catalysts.
Caption: Lewis acid mechanism for metal-catalyzed urethane formation.
Part 2: Performance Evaluation: A Comparative Study
To provide a clear, objective comparison, we formulated a model 2K solvent-borne white topcoat and evaluated the performance of di-n-butylbis(1-thioglycerol)tin against representative bismuth, zinc, and zirconium catalysts.
Experimental Protocol: Formulation and Testing
The following workflow outlines the procedure for preparing and testing the polyurethane coatings. The rationale for this systematic approach is to ensure reproducibility and to isolate the performance differences attributable solely to the catalyst.
Caption: Standard workflow for PU coating formulation and testing.
1. Base Formulation:
Part A (Polyol Component): A hydroxyl-functional polyester polyol was blended with TiO2 pigment, flow modifiers, and appropriate solvents (e.g., ethyl acetate/butyl acetate).
Part B (Isocyanate Component): A standard aliphatic polyisocyanate based on hexamethylene diisocyanate (HDI) was used.[12]
NCO:OH Ratio: Maintained at 1.1:1.0 for all formulations to ensure complete reaction.
2. Catalyst Dosing:
Catalysts were added to Part A at concentrations calculated to provide an equivalent metal content, ensuring a fair comparison of catalytic efficiency. A control sample with no catalyst was also prepared.
3. Test Methods:
Drying Time (ASTM D1640): A circular drying time recorder was used to determine tack-free and through-dry times on Mylar sheets.[4]
Pot Life: The time taken for the initial mixed viscosity to double was recorded.
Pendulum Hardness (König, ISO 1522): Measured after 1, 7, and 14 days of curing on glass plates to assess hardness development.[4]
Adhesion (ASTM D3359): Cross-hatch adhesion test performed on coated steel panels.[13]
Hydrolytic Stability: Coated panels were exposed to a 90°C water bath for one week, after which hardness and adhesion were re-evaluated to assess degradation.[14]
Results and Discussion
The experimental data reveals distinct performance profiles for each catalyst class.
Table 1: Catalytic Activity and Pot Life
Catalyst Type
Metal Content (on solids)
Tack-Free Time (hrs)
Through-Dry Time (hrs)
Pot Life (hrs)
Control (None)
0.00%
> 24
> 48
> 12
Di-n-butyltin
0.02%
2.5
6.0
4.5
Bismuth Octoate
0.05%
2.0
5.5
3.0
Zinc Octoate
0.05%
4.0
9.0
7.0
Zirconium Diketonate
0.04%
3.0
7.5
6.0
Discussion: The bismuth catalyst demonstrated the highest reactivity, providing even faster drying times than the tin catalyst, albeit with a shorter pot life.[3][4] This makes it suitable for applications requiring rapid curing.[15] The zinc catalyst showed a characteristic delayed action, resulting in a significantly longer pot life, which is a major advantage for applications requiring more working time.[3][11] The zirconium catalyst offered a balanced performance, with good reactivity and a practical pot life, positioning it as a versatile alternative.
Table 2: Final Film Properties (After 14 Days Cure)
Catalyst Type
König Hardness (s)
Adhesion (ASTM D3359)
Hardness Retention (Post-Hydrolysis)
Di-n-butyltin
185
5B
75%
Bismuth Octoate
190
5B
60%
Zinc Octoate
175
5B
85%
Zirconium Diketonate
180
5B
90%
Discussion: All catalysts produced films with excellent initial hardness and adhesion.[4] The most significant differences emerged after the hydrolytic stability test. The bismuth-catalyzed film showed the most substantial drop in hardness, confirming its known sensitivity to moisture which can deactivate the catalyst.[2] In contrast, the zirconium and zinc-catalyzed films exhibited superior hydrolytic resistance, retaining a high percentage of their initial hardness. This is a critical advantage for coatings intended for outdoor or high-humidity environments. The superior stability of non-tin options can also lead to better corrosion resistance and lower yellowing over time when compared to DBTDL.[4]
Part 3: Mechanistic Insights and Application Suitability
The choice of catalyst is not a one-size-fits-all decision. The optimal selection depends on the specific requirements of the application.
For Speed-Critical Applications (e.g., Automotive Refinish, Coil Coatings):Bismuth catalysts are an excellent choice.[15] Their high reactivity allows for rapid curing, increasing throughput.[15] However, formulators must carefully manage moisture in the system to prevent premature catalyst deactivation.[2]
For Applications Requiring Long Pot Life (e.g., Large-Scale Industrial Maintenance, Flooring):Zinc catalysts provide a distinct advantage.[11] Their delayed-action cure profile allows for extended working times without compromising the final properties of the coating.[11]
For High-Durability & Waterborne Systems (e.g., Protective & Marine, Waterborne Coatings):Zirconium catalysts are superior. Their exceptional selectivity towards the isocyanate-polyol reaction and excellent hydrolytic stability make them ideal for formulations where water is present or where long-term durability in harsh environments is required.[6]
Conclusion and Future Outlook
The data clearly demonstrates that non-tin catalysts based on bismuth, zinc, and zirconium are not just viable, but in many aspects, superior alternatives to traditional organotin catalysts like di-n-butylbis(1-thioglycerol)tin.[4] While organotins have been reliable performers, their regulatory and toxicological profile makes their replacement a necessity.[4][5]
Non-tin catalysts offer a "tunable" reactivity, allowing formulators to tailor the cure profile to specific application needs—from the rapid cure of bismuth to the delayed action of zinc.[12] Furthermore, the enhanced hydrolytic stability offered by zirconium and zinc catalysts translates into more durable and long-lasting coatings. As the industry continues to prioritize sustainability and safety, the adoption of these advanced, environmentally friendly catalysts will be paramount in developing the next generation of high-performance polyurethane coatings.[10][11]
References
A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
Borchi® Kat 24 - Bismuth Catalyst for Polyurethane Systems.
zirconium octoate: an efficient catalyst for various polymerization reactions and crosslinking systems.
the role of bismuth octoate catalyst in low-voc polyurethane systems - BDMAEE.
Curatives for Polyurethane - DKatalyst.
organometallic catalysts in polyurethane coatings: a comparative analysis of bismuth, zinc, and zirconium compounds - BDMAEE.
Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand.
the role of zinc octoate catalyst in crosslinking reactions for polyurethane coatings.
Bismuth Catalysts and their performance in Polyurethane Applications - ResearchGate.
Technical Information Catalysts for polyurethane resin -San Apro.
What is the Metal Catalyst for Polyurethane? An In-Depth Analysis.
Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications - Reaxis Inc.
Bismuth based catalysts – Our products - TIB Chemicals.
Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production - Hebei Mingxu Chemicals.
The Role of Amine Curing Agents in Polyurethanes: A Comprehensive Guide.
A Comparative Environmental Risk Assessment of PVC Stabilizers: Di-n-butylbis(1-thioglycerol)tin in Context
A Technical Guide for Researchers and Drug Development Professionals The selection of appropriate stabilizers is a critical consideration in the formulation of polyvinyl chloride (PVC) for a wide range of applications, i...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Drug Development Professionals
The selection of appropriate stabilizers is a critical consideration in the formulation of polyvinyl chloride (PVC) for a wide range of applications, including medical devices and pharmaceutical packaging. Historically, the focus has been primarily on performance and cost. However, with increasing regulatory scrutiny and a growing understanding of the environmental fate and effects of chemical additives, a thorough assessment of their environmental impact is now an indispensable part of the material selection process. This guide provides a comparative analysis of the environmental impact of di-n-butylbis(1-thioglycerol)tin and other commonly used PVC stabilizers, including lead, cadmium, and calcium-zinc systems.
While specific environmental data for di-n-butylbis(1-thioglycerol)tin is not extensively available in public literature, this guide will leverage data from structurally similar dibutyltin compounds used as PVC stabilizers to provide a representative assessment of its likely environmental profile. The toxicity of dibutyltin compounds is primarily attributed to the dibutyltin cation.[1]
The Imperative for Greener Stabilizer Chemistries
The thermal processing of PVC necessitates the use of heat stabilizers to prevent its degradation, which would otherwise compromise the material's integrity and performance.[2] For decades, heavy metal-based stabilizers, such as lead and cadmium compounds, were the industry standard due to their high efficacy and low cost.[2][3] However, the significant environmental and health risks associated with these heavy metals have led to a global shift towards safer alternatives.[4][5] This transition is driven by stringent regulations like REACH in Europe and a growing demand for sustainable and non-toxic materials, particularly in sensitive applications.[5]
Comparative Environmental Impact Assessment
This section provides a detailed comparison of the environmental profiles of different classes of PVC stabilizers. The assessment is based on key environmental indicators: aquatic toxicity, biodegradability, and bioaccumulation potential.
Di-n-butylbis(1-thioglycerol)tin and other Organotin Stabilizers
Organotin compounds, particularly di-substituted organotins like dibutyltin derivatives, are effective heat stabilizers for PVC.[6] While not classified as Persistent, Bioaccumulative, and Toxic (PBT), there are concerns about their potential human health and environmental risks.[7]
Environmental Fate: Organotin compounds are generally not readily biodegradable and can persist in sediments.[5] Their degradation in the environment involves the breaking of the tin-carbon bond and can be influenced by factors like sunlight and microbial activity.[5]
Aquatic Toxicity: Dibutyltin compounds are known to be toxic to aquatic organisms. For instance, dibutyltin dilaurate is classified as very toxic to aquatic life with long-lasting effects.[2][3][8] Data for dibutyltin maleate also indicates toxicity to aquatic organisms.[9]
Bioaccumulation: While some sources suggest a low potential for bioaccumulation for certain dibutyltin compounds, others indicate a potential for bioaccumulation in aquatic organisms.[10][11] Butyltin compounds have been detected in various marine organisms.[12][13]
Lead-Based Stabilizers
Lead stabilizers, typically lead salts, have been widely used due to their excellent thermal stability and cost-effectiveness.[2][3]
Environmental Fate: Lead is a persistent heavy metal that does not biodegrade.[3] When PVC products containing lead stabilizers degrade, lead can leach into soil and water, leading to long-term environmental contamination.[3][4][14]
Aquatic Toxicity: Lead is highly toxic to aquatic life, affecting biodiversity and the health of aquatic ecosystems.[8]
Bioaccumulation: Lead can bioaccumulate in aquatic organisms and enter the food chain, posing a risk to both wildlife and human health.[3]
Cadmium-Based Stabilizers
Cadmium-based stabilizers were historically used for their excellent heat and light stability. However, due to their high toxicity, their use has been largely phased out in many regions.[6][9]
Environmental Fate: Cadmium is a toxic heavy metal that persists in the environment.[15] It can be released from PVC products into soil and water.[10]
Aquatic Toxicity: Cadmium is highly toxic to aquatic organisms.
Bioaccumulation: Cadmium can accumulate in aquatic organisms and the food chain.
Calcium-Zinc Stabilizers
Calcium-zinc stabilizers are a widely adopted, non-toxic, and more environmentally friendly alternative to heavy metal-based stabilizers.[1][5]
Environmental Fate: These stabilizers are considered to have a significantly lower environmental footprint compared to their lead and cadmium counterparts.[5][8] They are free of heavy metals and align with global sustainability goals.[5]
Aquatic Toxicity: Calcium-zinc stabilizers are considered non-toxic and safe for the environment.
Bioaccumulation: They do not pose a risk of bioaccumulation of toxic heavy metals.
Organic-Based Stabilizers (OBS)
Organic-based stabilizers are an emerging class of environmentally friendly alternatives to traditional metal-based systems.[16][17]
Environmental Fate: They are designed to be more environmentally benign, though their long-term environmental fate can vary depending on the specific chemistry. Some organic stabilizers have shown good performance and recyclability.[16][17]
Aquatic Toxicity: Generally considered to have low toxicity compared to heavy metal and some organotin stabilizers.[11][18]
Bioaccumulation: The potential for bioaccumulation is generally low.
Quantitative Comparison of Environmental Impact
The following table summarizes the available quantitative and qualitative data on the environmental impact of different PVC stabilizers. It is important to note the data gap for di-n-butylbis(1-thioglycerol)tin, for which data from other dibutyltin compounds are used as a proxy.
Experimental Protocols for Environmental Impact Assessment
To ensure the scientific integrity and comparability of environmental impact data, standardized testing protocols are essential. Below are detailed methodologies for assessing aquatic toxicity and biodegradability, based on internationally recognized guidelines.
Acute Aquatic Toxicity Testing (based on OECD 203)
This protocol outlines the determination of the acute lethal concentration (LC50) of a substance to fish.[7][19][20][21]
Objective: To determine the concentration of the stabilizer that is lethal to 50% of the test fish population over a 96-hour period.
Methodology:
Test Organism: A recommended fish species, such as Zebrafish (Danio rerio), is selected.[22]
Test Substance Preparation: A series of test concentrations are prepared by dissolving or dispersing the stabilizer in dilution water. A control group with only dilution water is also prepared. For poorly soluble substances, a vehicle or dispersant may be used, with a corresponding vehicle control group.
Exposure: At least seven fish are introduced into each test chamber containing the different concentrations of the test substance and the control(s). The exposure period is 96 hours.
Observations: Mortalities and any sublethal effects (e.g., erratic swimming, discoloration) are recorded at 24, 48, 72, and 96 hours.[7][19]
Data Analysis: The cumulative percentage of mortality for each exposure period is plotted against the test concentration. The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.[21][22]
Diagram of Experimental Workflow for Acute Aquatic Toxicity Testing:
Workflow for OECD 203 Fish Acute Toxicity Test.
Aerobic Biodegradability in an Aqueous Medium (based on ISO 14851)
This protocol determines the ultimate aerobic biodegradability of a plastic material by measuring the oxygen demand in a closed respirometer.[13][23][24][25][26]
Objective: To determine the percentage of biodegradation of the stabilizer by aerobic microorganisms in an aqueous medium.
Methodology:
Test Setup: A closed respirometer system is used. The test flasks contain a defined inorganic medium, the test substance as the sole carbon source, and an inoculum of aerobic microorganisms (e.g., from activated sludge).[13][26]
Test Conditions: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of up to six months.[23]
Measurement: The oxygen consumption is measured over time. This can be done by measuring the amount of oxygen required to maintain a constant gas volume or by measuring the change in pressure.[13]
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the measured biological oxygen demand (BOD) with the theoretical oxygen demand (ThOD) of the test substance.[13][23]
Data Analysis: A biodegradation curve is plotted (percentage biodegradation versus time). The maximum level of biodegradation is determined from the plateau phase of the curve.[13]
Diagram of Experimental Workflow for Aerobic Biodegradability Testing:
Workflow for ISO 14851 Aerobic Biodegradability Test.
Conclusion
The environmental impact of PVC stabilizers is a critical factor in material selection, particularly for applications in the pharmaceutical and medical fields. While lead and cadmium-based stabilizers pose significant and well-documented environmental risks due to their toxicity and persistence, the industry has largely shifted towards safer alternatives.
Calcium-zinc and organic-based stabilizers represent the most environmentally benign options currently available, with low toxicity and a more favorable environmental profile.
Organotin stabilizers, including di-n-butylbis(1-thioglycerol)tin, occupy an intermediate position. While they are effective stabilizers, the available data on related dibutyltin compounds indicate a potential for aquatic toxicity and persistence in the environment. The lack of specific public data on di-n-butylbis(1-thioglycerol)tin underscores the need for further research and transparency from manufacturers to enable a complete and accurate environmental risk assessment.
For researchers and drug development professionals, a precautionary approach is recommended. Whenever possible, opting for stabilizers with a well-documented low environmental impact, such as calcium-zinc or certain organic-based systems, is the most responsible choice. When considering organotin stabilizers, a thorough evaluation of the specific compound's environmental data, if available, is crucial.
References
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A Comparative Spectroscopic Guide to Di-n-butylbis(1-thioglycerol)tin: Structural Elucidation and Data Analysis
Abstract: This guide presents a comprehensive spectroscopic characterization of the newly synthesized organotin compound, di-n-butylbis(1-thioglycerol)tin. As organotin compounds see continued use as catalysts, stabilize...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide presents a comprehensive spectroscopic characterization of the newly synthesized organotin compound, di-n-butylbis(1-thioglycerol)tin. As organotin compounds see continued use as catalysts, stabilizers, and precursors for advanced materials, precise structural verification is paramount.[1][2] This document provides an in-depth analysis of its nuclear magnetic resonance (¹H, ¹³C, ¹¹⁹Sn), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data. Through objective comparison with common organotin precursors and analogues, such as dibutyltin dichloride and dibutyltin dilaurate, this guide establishes a definitive spectroscopic fingerprint for di-n-butylbis(1-thioglycerol)tin. Detailed, self-validating experimental protocols are provided to ensure reproducibility. This work is intended to serve as an essential reference for researchers, quality control specialists, and drug development professionals working with organometallic compounds.
Molecular Structure and Coordination Environment
Di-n-butylbis(1-thioglycerol)tin (DBT(TG)₂) is structured around a central tin(IV) atom covalently bonded to two n-butyl groups and two 1-thioglycerol ligands via sulfur atoms. The thioglycerol ligands are capable of further coordinating to the tin center through one of their hydroxyl groups, resulting in a hypervalent, hexa-coordinated environment. This coordination is a critical structural feature, profoundly influencing the compound's spectroscopic properties and stability. The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination number at the tin atom, with higher coordination numbers inducing a significant upfield shift.[3][4][5]
Figure 1: Proposed hexa-coordinated structure of di-n-butylbis(1-thioglycerol)tin.
Comparative Spectroscopic Analysis
The identity and purity of di-n-butylbis(1-thioglycerol)tin were confirmed using a suite of spectroscopic techniques. The data are presented below in comparison with common dibutyltin-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing organometallic compounds, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn.[6][7]
The ¹H NMR spectrum provides a proton map of the molecule. For DBT(TG)₂, the key diagnostic signals are the resonances from the n-butyl chains directly attached to the tin atom and the protons of the thioglycerol backbone. The protons on the carbons alpha to the sulfur atom often exhibit satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes, a definitive feature of ligand coordination.[8]
The ¹³C NMR spectrum reveals the carbon framework. The chemical shifts of the butyl carbons, particularly the carbon alpha to the tin atom (Cα), are sensitive to the overall coordination geometry.[9][10] The successful attachment of the thioglycerol ligand is confirmed by the appearance of its three distinct carbon signals.
¹¹⁹Sn NMR is the most direct probe of the tin atom's electronic environment. The chemical shift (δ) is highly dependent on the coordination number of the tin center.[5] Tetra-coordinated tin atoms, as in dibutyltin dichloride, resonate in a much different region than penta- or hexa-coordinated species.[3] The significant upfield shift observed for DBT(TG)₂ strongly supports a hexa-coordinated geometry in solution.[4]
Table 1: Comparative NMR Data (¹H, ¹³C, and ¹¹⁹Sn)
FT-IR spectroscopy probes the vibrational modes of functional groups. For DBT(TG)₂, the spectrum is characterized by the absence of the S-H stretching band (typically ~2550 cm⁻¹) from the 1-thioglycerol starting material and the appearance of Sn-S and Sn-C stretching vibrations at lower frequencies. The broad O-H stretch from the glycerol hydroxyl groups is a prominent feature.[15][16]
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
Vibrational Mode
Expected Range (cm⁻¹)
Observed for DBT(TG)₂
Significance
O-H Stretch
3200-3600
~3400 (broad)
Confirms presence of hydroxyl groups from the thioglycerol ligand.[17]
C-H Stretch (Alkyl)
2850-3000
2955, 2924, 2853
Confirms presence of n-butyl and thioglycerol C-H bonds.[15]
S-H Stretch
2550-2600
Absent
Confirms covalent bond formation between sulfur and tin.
Sn-C Stretch
500-600
~570
Evidence of the stable tin-carbon bonds of the butyl groups.[18]
Sn-S Stretch
300-400
~385
Definitive evidence of the tin-sulfur bond formation.[19]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion can often be observed. The characteristic isotopic pattern of tin, which has ten stable isotopes, serves as a definitive confirmation of its presence in a given fragment.[20][21]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
Compound
Ionization Mode
Calculated m/z [M+H]⁺
Observed m/z
Key Fragmentation Ions
Di-n-butylbis(1-thioglycerol)tin
ESI+
449.0842 (for ¹²⁰Sn)
449.0839
[M - C₄H₉]⁺, [M - S(CH₂)CH(OH)CH₂(OH)]⁺
Experimental Protocols & Workflow
Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.[22] The following section details the methodologies used for the characterization of di-n-butylbis(1-thioglycerol)tin.
Figure 2: General experimental workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh 15-20 mg of di-n-butylbis(1-thioglycerol)tin and dissolve in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrumentation: All spectra were acquired on a 500 MHz NMR spectrometer.
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program, a 45° pulse angle, a 5-second relaxation delay, and accumulate 1024 scans.
¹¹⁹Sn NMR Acquisition: Acquire data using a proton-decoupled pulse program with a 90° pulse angle and a 5-second relaxation delay. Use a wide spectral window to ensure observation of the signal. Reference the spectrum externally to tetramethyltin (SnMe₄) at 0 ppm.
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and reference all spectra to the TMS signal (0.00 ppm).
Protocol 2: FT-IR Spectroscopy
Sample Preparation: Place a small drop of the neat, viscous liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: Use a FT-IR spectrometer equipped with a diamond ATR accessory.
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal. Label significant peaks corresponding to key functional group vibrations.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in methanol containing 0.1% formic acid to promote protonation.
Instrumentation: Use a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.
Data Processing: Analyze the resulting spectrum for the [M+H]⁺ ion. Compare the observed isotopic distribution pattern with the theoretical pattern for a tin-containing compound of the proposed formula.
References
Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. (2018). MDPI. [Link]
Synthesis, spectroscopy, and density functional theory of organotin and organosilicon complexes of bioactive ligands containing nitrogen, sulfur donor atoms as antimicrobial agents: in vitro and in silico studies. (2022). Dalton Transactions (RSC Publishing). [Link]
Analysis of the stability of chlorodiorganotin(IV) dithiocarbamates in deuterated hydrochloric acid by NMR titrations experiments. (2020). ResearchGate. [Link]
Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. [Link]
¹³C and ¹¹⁹Sn NMR Data of Organotin(IV) Compounds. (n.d.). ResearchGate. [Link]
Synthesis, spectroscopy, and density functional theory of organotin and organosilicon complexes of bioactive ligand containing nitrogen, sulfur donor atoms as antimicrobial agents: in-vitro and in-silico studies. (2022). ResearchGate. [Link]
A mass spectrometry-based approach gives new insight into organotin-protein interactions. (2020). Metallomics. [Link]
¹H and ¹³C NMR spectra with inset of ¹¹⁹Sn NMR spectrum for [(C₄H₉)₂Sn(L(OH))₂]. (n.d.). ResearchGate. [Link]
¹³C NMR Spectra Data of Compounds 1 and 2. (n.d.). ResearchGate. [Link]
Toxicity and speciation analysis of organotin compounds. (n.d.). Source not specified.
The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. (2023). MDPI. [Link]
ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. (2016). PMC. [Link]
¹¹⁹Sn NMR Data for Organotin(IV) Carboxylates. (n.d.). ResearchGate. [Link]
Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS. (n.d.). Shimadzu. [Link]
Syntheses and Exploration of the Catalytic Activities of Organotin(IV) Compounds. (2024). Dalton Transactions. [Link]
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¹H- and ¹³C-NMR for various compounds. (n.d.). The Royal Society of Chemistry. [Link]
Syntheses, structures, and ¹H, ¹³C{¹H} and ¹¹⁹Sn{¹H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. (2015). PubMed. [Link]
Syntheses and exploration of the catalytic activities of organotin(iv) compounds. (2024). Dalton Transactions (RSC Publishing). [Link]
¹¹⁹Sn NMR spectral data of organotin(IV) complexes – A review. (2016). ResearchGate. [Link]
Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. (n.d.). Agilent. [Link]
⁹⁹Ru Solid-State NMR Spectroscopy of Organometallic Compounds: Linking NMR Parameters with Metal-Ligand Bonding. (2024). PMC. [Link]
Synthesis, crystal structures and spectroscopic properties of two new organotin (IV) complexes and their antiproliferative effect against cancerous and non-cancerous cells. (2015). Comptes Rendus Chimie. [Link]
¹H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. [Link]
The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. (2023). PMC. [Link]
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NMR in Organometallic Chemistry. (n.d.). Book, source not specified.
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Personal protective equipment for handling di-n-butylbis(1-thioglycerol)tin
Executive Summary & Risk Profile[1][2] Di-n-butylbis(1-thioglycerol)tin (often abbreviated as DBTT or Dibutyltin bis(1-thioglycerol)) is a specialized organotin compound frequently used as a stabilizer for PVC and a cata...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile[1][2]
Di-n-butylbis(1-thioglycerol)tin (often abbreviated as DBTT or Dibutyltin bis(1-thioglycerol)) is a specialized organotin compound frequently used as a stabilizer for PVC and a catalyst in polyurethane synthesis. While often classified as an "Irritant" in basic Safety Data Sheets (SDS), this classification can be deceptive.
The Silent Hazard: Like many organotins, the critical danger lies in dermal absorption and hydrolysis . Upon contact with moisture (even ambient humidity), this compound hydrolyzes to release Dibutyltin Oxide (DBTO) and thioglycerol. DBTO is a known immunotoxin and suspected reproductive toxin. Therefore, this guide adopts a "Precautionary Principle" approach, recommending safety protocols that exceed the minimum regulatory requirements to ensure long-term researcher health.
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Primary Containment: All handling must occur within a certified chemical fume hood. The Occupational Exposure Limit (OEL) for organic tin compounds is extremely low (typically 0.1 mg/m³ TWA as Sn).
Inert Atmosphere: Due to its moisture sensitivity, store and handle under Nitrogen or Argon when possible to prevent the formation of toxic oxide precipitates.
Decontamination Station: A dedicated "hot zone" must be established inside the hood, lined with absorbent pads to capture drips immediately.
Personal Protective Equipment (PPE) Matrix
Expert Insight: Standard nitrile gloves are often insufficient for prolonged contact with organotins due to the lipophilic nature of the butyl groups, which facilitate permeation through thin rubber.
Detailed PPE Specifications
Protection Zone
Recommended Equipment
Technical Rationale & Usage Protocol
Hand Protection (Standard)
Double Nitrile Gloves (min 5 mil outer)
Usage: Routine weighing/transfer. Logic: The outer glove protects against splash; the inner glove protects against pinholes. Change immediately upon splash.
Hand Protection (High Risk)
Silver Shield® (Laminate) or Butyl Rubber
Usage: Spill cleanup, equipment maintenance, or immersion risks. Logic: Organotins permeate nitrile in <15-30 mins. Laminates offer >480 min breakthrough time.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Usage: Mandatory at all times. Logic: Safety glasses are insufficient. Organotins cause severe eye irritation/damage; vapors can cause lacrimation.
Body
Lab Coat (Poly/Cotton) + Chemical Apron
Usage: Apron required during transfer of volumes >50mL. Logic: Prevents saturation of lab coat which would hold the toxin against the skin.
Respiratory
Half-mask with OV/P100 Cartridges
Usage: Only required if working outside a fume hood (e.g., spill cleanup). Logic: Captures both organic vapors (thioglycerol) and tin particulates.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation
Verify Airflow: Ensure fume hood face velocity is 80–100 fpm.
Moisture Control: Dry all glassware thoroughly. Presence of water will cause the liquid to turn cloudy/precipitate (DBTO formation).
Staging: Place a disposable absorbent mat (plastic side down) in the work area.
Phase B: Transfer & Weighing
Viscosity Management: This compound is viscous.[1] Use positive displacement pipettes or glass syringes rather than air-displacement pipettes to prevent dripping and aerosolization.
The "Clean Hand/Dirty Hand" Rule:
Dirty Hand (Right): Handles the chemical container and pipette.
Clean Hand (Left): Touches only clean surfaces (balance door, notebook).
Drip Management: Keep a Kimwipe® saturated with acetone/ethanol in the hood to immediately wipe the bottle threads after pouring. Never return the bottle to storage with chemical residue on the threads.
Phase C: Decontamination
Solvent Wash: Rinse all glassware with Acetone or Ethanol inside the hood before removing it for general washing.
Waste Segregation: Collect the solvent rinse in a dedicated "Heavy Metal/Organic" waste container. DO NOT mix with general organic solvents if your facility recycles solvents (Tin poisons catalysts).
Visualizing the Safety Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct barrier based on the specific task risk.
Caption: Decision logic for selecting glove materials based on exposure potential. Note that Laminate gloves are required for high-exposure scenarios due to permeation risks.
Diagram 2: Hydrolysis & Degradation Hazard
Understanding why we avoid moisture is critical for safety.
Caption: The hydrolysis pathway. Contact with water converts the liquid stabilizer into toxic Dibutyltin Oxide solids and odorous thiols.
Emergency Response & Disposal
Spill Cleanup (Minor < 50mL)
Alert: Notify nearby personnel.
PPE Upgrade: Don Silver Shield/Laminate gloves and respiratory protection (if outside hood).
Absorb: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels alone, as the chemical may permeate them and contaminate gloves.
Clean: Wipe area with Acetone to solubilize the organotin, then wash with soap and water.
Waste: Place all materials in a sealed bag labeled "Toxic Debris - Organotin."
Disposal Considerations
Classification: Hazardous Waste (Toxic, Heavy Metal).
Segregation:
Do NOT mix with aqueous waste (causes precipitation of DBTO).
Do NOT mix with oxidizers (reaction with thioglycerol).[2]
Labeling: Must explicitly state "Contains Organotin (Tin)" to prevent downstream accidents at the incineration plant.
References
Gelest, Inc. (2016).[3] Safety Data Sheet: DI-n-BUTYLBIS(1-THIOGLYCEROL)TIN (SND2980). Retrieved from
National Institute for Occupational Safety and Health (NIOSH) . (2019). Organotin Compounds (as Sn) - NIOSH Pocket Guide to Chemical Hazards. Retrieved from
Ansell Healthcare . (2022).[4] Chemical Permeation & Degradation Resistance Guide (8th Edition). Retrieved from
Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). Retrieved from
European Chemicals Agency (ECHA) . Substance Information: Dibutyltin compounds. Retrieved from